3-(piperidin-4-yl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-4-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H3,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUKMNKXXJAZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325671-21-3 | |
| Record name | 3-(piperidin-4-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Scaffold: 3-(piperidin-4-yl)-1H-pyrazol-5-amine in Kinase Discovery
Topic: Chemical Structure and Properties of 3-(piperidin-4-yl)-1H-pyrazol-5-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of small-molecule kinase inhibitors, 3-(piperidin-4-yl)-1H-pyrazol-5-amine represents a "privileged scaffold." Its structural duality—combining a polar, hydrogen-bonding pyrazole headgroup with a solubilizing, vector-orienting piperidine tail—makes it an ideal fragment for ATP-competitive inhibition. This guide dissects the physicochemical behavior, synthetic accessibility, and medicinal utility of this core, providing a roadmap for its application in hit-to-lead optimization.
Part 1: Chemical Architecture & Tautomeric Dynamics
The molecule consists of a 5-membered pyrazole ring substituted with an exocyclic primary amine and a 4-piperidyl group. Its behavior in solution is governed by two critical phenomena: annular tautomerism and site-specific protonation .
1.1 Tautomeric Equilibrium
The pyrazole ring exists in a dynamic equilibrium between the 1H- and 2H- forms. Furthermore, the amino group can theoretically exist as an imine (though the amino form is energetically dominant). In the context of kinase binding, the specific tautomer selected by the protein pocket often dictates potency.
-
Tautomer A (3-amino-5-piperidyl): Often favored in the solid state.
-
Tautomer B (5-amino-3-piperidyl): The requisite form for many "hinge-binding" interactions where the exocyclic amine acts as a hydrogen bond donor.
1.2 Physicochemical Profile
The molecule is amphoteric. The piperidine nitrogen is highly basic, while the pyrazole ring is weakly basic.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₈H₁₄N₄ | Core scaffold |
| Molecular Weight | 166.22 g/mol | Fragment-like, high Ligand Efficiency (LE) |
| pKa (Piperidine) | ~11.0 | Exists as a cation at physiological pH (7.4), aiding solubility. |
| pKa (Pyrazole) | ~4.1 (Conjugate Acid) | The ring is neutral at pH 7.4; protonation occurs only in acidic media. |
| H-Bond Donors | 3 (Exocyclic NH₂, Ring NH) | Critical for Hinge Region binding. |
| H-Bond Acceptors | 2 (Ring N, Piperidine N) | Interacts with solvent or "Gatekeeper" residues. |
Part 2: Synthetic Pathways
The synthesis of 3-(piperidin-4-yl)-1H-pyrazol-5-amine is rarely performed to isolate the free base directly due to handling difficulties (polarity/hygroscopicity). Instead, it is synthesized as a protected intermediate, typically tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1169563-99-8) .
2.1 The Enamine Route (Gold Standard)
The most robust method involves the Claisen condensation of a protected piperidine ester followed by cyclization with hydrazine.
2.2 Detailed Experimental Protocol
Note: This protocol describes the synthesis of the N-Boc protected intermediate.
Reagents:
-
N-Boc-piperidine-4-carboxylic acid
-
Carbonyldiimidazole (CDI)
-
Malononitrile (or Ethyl cyanoacetate for hydroxy variants)
-
Hydrazine hydrate
-
Anhydrous THF and Ethanol
Step-by-Step Methodology:
-
Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF under nitrogen. Add CDI (1.2 eq) portion-wise. Stir at room temperature for 1 hour until gas evolution (CO₂) ceases.
-
Condensation: In a separate vessel, treat malononitrile (1.2 eq) with NaH (2.5 eq) in THF at 0°C. Add the activated acid solution dropwise. Allow to warm to RT and stir overnight.
-
Checkpoint: Monitor by LCMS for the formation of the beta-ketonitrile intermediate.
-
-
Quench & Workup: Quench with 1N HCl (carefully) to pH ~3, extract with Ethyl Acetate, and concentrate.
-
Cyclization: Redissolve the crude beta-ketonitrile in Ethanol. Add Hydrazine Hydrate (2.0 eq). Reflux for 4–6 hours.
-
Purification: Concentrate the solvent. The product often precipitates upon cooling or addition of ether/hexanes. Recrystallize from EtOH/Water if necessary.
Part 3: Medicinal Chemistry & Biological Utility[1]
This scaffold is a classic Type I Kinase Inhibitor pharmacophore. It is designed to bind to the ATP-binding pocket, specifically the "Hinge Region" connecting the N- and C-lobes of the kinase.
3.1 The Hinge Binding Mode
The aminopyrazole motif functions as a bidentate hydrogen bond donor/acceptor system.
-
Acceptor: The pyrazole N2 accepts a proton from the backbone amide NH of the hinge residue (often Gatekeeper + 1).
-
Donor: The exocyclic amine (NH₂) donates a proton to the backbone carbonyl oxygen of the hinge residue (often Gatekeeper + 3).
The piperidine tail projects into the Solvent Exposed Region , improving solubility and providing a vector to attach solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).
3.2 Validated Targets
-
JAK Family (JAK1/2): The scaffold mimics the pyrrolopyrimidine of Baricitinib.
-
PLK1 (Polo-like Kinase 1): Used to target the ATP pocket while the tail extends towards the ribose pocket.
-
FLT3: Used in acute myeloid leukemia
The Architectonics of Interaction: A Technical Guide to Hydrogen Bonding in Pyrazole-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of the hydrogen bonding capabilities of pyrazole-piperidine derivatives, a class of compounds of significant interest in medicinal chemistry. As a senior application scientist, the aim is to move beyond a mere cataloging of structural features and delve into the functional implications of hydrogen bond donor and acceptor sites. We will examine the intrinsic properties of the pyrazole and piperidine moieties, the influence of substituents, and the potential for intramolecular interactions. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of novel therapeutics by providing a foundational understanding of the key intermolecular forces that govern molecular recognition.
Introduction: The Central Role of Hydrogen Bonding in Drug Design
In the intricate dance of molecular recognition, hydrogen bonds are the choreographers. These non-covalent interactions, formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom with a lone pair of electrons (the acceptor), are fundamental to the specificity and affinity of a drug for its biological target.[1][2][3] A hydrogen bond donor possesses a hydrogen atom attached to an electronegative atom like nitrogen, oxygen, or fluorine, creating a partial positive charge on the hydrogen.[2] Conversely, a hydrogen bond acceptor has a lone pair of electrons, commonly on a nitrogen or oxygen atom, that can interact with this partially positive hydrogen.[2]
The strength of these bonds can vary significantly, influencing everything from a compound's solubility and crystal packing to its binding kinetics and ultimate pharmacological effect. For drug development professionals, a nuanced understanding of a molecule's hydrogen bonding potential is not merely academic; it is a critical tool for rational drug design. The ability to predict and modulate these interactions allows for the fine-tuning of a compound's properties to enhance efficacy and reduce off-target effects. Pyrazole-piperidine derivatives, with their combination of aromatic and saturated heterocyclic rings, present a rich and tunable landscape for hydrogen bonding, making them a compelling scaffold for a wide array of therapeutic targets.
The Building Blocks: Hydrogen Bonding Profiles of Pyrazole and Piperidine
To comprehend the hydrogen bonding behavior of pyrazole-piperidine derivatives, we must first dissect the contributions of their constituent rings.
The Pyrazole Moiety: A Versatile Player
The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement bestows upon it a unique and versatile hydrogen bonding profile.
-
Hydrogen Bond Donor: The pyrrolic nitrogen atom (N1), which bears a hydrogen atom, is a potent hydrogen bond donor. The acidity of this N-H proton allows it to readily engage in hydrogen bonding with suitable acceptors.
-
Hydrogen Bond Acceptor: The pyridinic nitrogen atom (N2), with its lone pair of electrons, acts as a hydrogen bond acceptor.[4]
This dual functionality allows pyrazole rings to form a variety of intermolecular hydrogen-bonded assemblies, such as dimers and chains.[4][5] The geometry of these interactions can be influenced by steric hindrance from substituents on the ring.[4] For instance, bulky groups can favor the formation of linear trimers over bent dimers.[4]
The Piperidine Moiety: A Flexible Contributor
Piperidine, a six-membered saturated heterocycle, offers a different set of hydrogen bonding characteristics.
-
Hydrogen Bond Donor: The secondary amine nitrogen atom in an unsubstituted piperidine ring possesses a hydrogen atom, making it a hydrogen bond donor.[][7]
-
Hydrogen Bond Acceptor: The lone pair of electrons on the same nitrogen atom also allows it to function as a hydrogen bond acceptor.[][7]
The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, can influence the orientation and strength of these hydrogen bonds. The axial or equatorial position of the N-H bond can affect its accessibility to potential hydrogen bonding partners.
The Derivative Landscape: Hydrogen Bonding in Pyrazole-Piperidine Scaffolds
The true power of the pyrazole-piperidine scaffold lies in the ability to modulate its hydrogen bonding properties through chemical modification. The specific sites and strengths of hydrogen bonding in a derivative will be a composite of the intrinsic properties of the parent rings and the electronic and steric effects of substituents.
Identifying Donor and Acceptor Sites
The primary hydrogen bond donor and acceptor sites in a generic pyrazole-piperidine derivative are illustrated below.
| Moiety | Hydrogen Bond Donor Site(s) | Hydrogen Bond Acceptor Site(s) |
| Pyrazole | N1-H (Pyrrolic Nitrogen) | N2 (Pyridinic Nitrogen) |
| Piperidine | N-H (Secondary Amine) | N (Tertiary Amine) |
It is crucial to note that substitution at the piperidine nitrogen to form a tertiary amine eliminates its hydrogen bond donor capability, leaving it solely as an acceptor.[8]
The Influence of Substituents
The electronic nature of substituents on either ring can significantly impact the hydrogen bonding capacity.
-
Electron-Withdrawing Groups (EWGs) on the pyrazole ring will increase the acidity of the N1-H proton, making it a stronger hydrogen bond donor. Conversely, EWGs will decrease the basicity of the N2 nitrogen, weakening its acceptor strength.
-
Electron-Donating Groups (EDGs) on the pyrazole ring will have the opposite effect, decreasing the donor strength of N1-H and increasing the acceptor strength of N2.
-
Substituents on the Piperidine Ring can influence the basicity of the nitrogen and its conformational preferences, thereby modulating its acceptor strength and the steric accessibility of the lone pair.
Intramolecular Hydrogen Bonding: A Key Conformation-Directing Force
A particularly important consideration in the design of pyrazole-piperidine derivatives is the potential for intramolecular hydrogen bonding. This occurs when a hydrogen bond donor and acceptor within the same molecule interact. Such interactions can have a profound impact on the molecule's conformation, locking it into a specific three-dimensional shape. This pre-organization can be highly advantageous in drug design, as it can reduce the entropic penalty of binding to a target protein.
The likelihood and geometry of intramolecular hydrogen bonds will depend on the linker connecting the pyrazole and piperidine rings and the substitution pattern. For example, a short, flexible linker might allow the pyrazole N1-H to form a hydrogen bond with the piperidine nitrogen.
Experimental and Computational Characterization of Hydrogen Bonding
A multi-faceted approach, combining experimental and computational techniques, is essential for a thorough understanding of the hydrogen bonding in pyrazole-piperidine derivatives.
Experimental Methodologies
X-ray Crystallography: This is the gold standard for unequivocally identifying hydrogen bond donors and acceptors and determining the precise geometry of these interactions in the solid state. Analysis of crystal structures can reveal intermolecular packing motifs and the presence of intramolecular hydrogen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as temperature and solvent titration experiments, can provide valuable information about hydrogen bonding in solution. Chemical shift changes of the N-H protons upon addition of a hydrogen bond acceptor or a change in solvent polarity can indicate the presence and relative strength of hydrogen bonds.
Infrared (IR) Spectroscopy: The stretching frequency of the N-H bond is sensitive to its involvement in hydrogen bonding. A shift to a lower frequency (redshift) is indicative of hydrogen bond formation.[7]
Computational Approaches
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of hydrogen bonds, providing a detailed picture of their strength and nature.
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of pyrazole-piperidine derivatives in a solvated environment. These simulations can reveal the persistence of specific hydrogen bonds over time and provide insights into the role of solvent in mediating these interactions.
Visualization of Key Concepts
To aid in the conceptualization of the principles discussed, the following diagrams illustrate fundamental aspects of hydrogen bonding in pyrazole-piperidine systems.
Figure 2: A typical workflow for the characterization of hydrogen bonding in pyrazole-piperidine derivatives, integrating both experimental and computational methods.
Conclusion: A Call for Rational Design
The pyrazole-piperidine scaffold offers a rich tapestry of hydrogen bonding possibilities. A thorough understanding of the donor and acceptor sites, the influence of substituents, and the potential for intramolecular interactions is paramount for the successful design of novel therapeutics based on this privileged structure. By employing a synergistic combination of experimental and computational techniques, researchers can move beyond serendipity and engage in the rational design of molecules with optimized hydrogen bonding profiles, ultimately leading to the development of more potent and selective drugs. This guide has laid out the fundamental principles to empower scientists in this endeavor, encouraging a deeper consideration of the subtle yet powerful forces that govern molecular interactions.
References
-
Hydrogen bond - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Hydrogen Bonds: Donors and Acceptors Explained. Retrieved February 22, 2026, from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 22, 2026, from [Link]
-
Quora. (2020, May 3). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? Retrieved February 22, 2026, from [Link]
-
Chemistry!!! Not Mystery. (2014, October 2). What are Hydrogen Bond Accepter and Hydrogen Bond Donor? Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved February 22, 2026, from [Link]
-
Cabildo, P., Claramunt, R. M., Elguero, J., & Foces-Foces, C. (2002). Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. Acta Crystallographica Section B: Structural Science, 58(Pt 5), 849–858. [Link]
-
Dowling, C., Park, G., & Lippard, S. J. (2010). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Inorganica Chimica Acta, 363(11), 2335–2342. [Link]
-
Zeinalipour-Yazdi, C. D., & Suhm, M. A. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234304. [Link]
-
Su, P., Meng, L.-J., & Song, X.-Q. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. IUCrData, 1(6), x160868. [Link]
-
García, M., López-López, J. A., Moreno-García, J., & Rodríguez-Diéguez, A. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 26(16), 4920. [Link]
-
Otręba, M., & Głowiak, T. (2003). Conformations of, and NHO hydrogen bond in, piperidine-1-valeric acid and its dihydrate. Journal of Molecular Structure, 649(1-2), 111–120. [Link]
-
Jánossy, A. G. S., & Demeter, S. (1975). IR Spectroscopic Evidence of Hydrogen Bonding in Piperidine. Spectroscopy Letters, 8(10), 805–810. [Link]
-
Huiming, Y., & Novak, I. (2009). Molecular complex piperidine-CO2. African Journal of Pure and Applied Chemistry, 3(7), 119-122. [Link]
Sources
- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 2. Understanding Hydrogen Bonds: Donors and Acceptors Explained - Oreate AI Blog [oreateai.com]
- 3. quora.com [quora.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Piperidinyl-Pyrazole Core: A Technical Guide to its History, Synthesis, and Application in Modern Drug Discovery
Introduction: The Union of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The piperidinyl-pyrazole core is a prime example of such a scaffold, a synergistic union of two independently significant heterocyclic systems. This guide provides an in-depth technical exploration of the history, development, synthetic strategies, and therapeutic applications of piperidinyl-pyrazole building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices and the structure-activity relationships that have established this core as a cornerstone in modern drug discovery.
The inherent value of the piperidinyl-pyrazole scaffold lies in the complementary properties of its constituent parts. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a metabolically stable, rigid core that can be extensively functionalized to modulate electronic properties and engage in specific receptor interactions.[1][2] Conversely, the piperidine ring, a saturated six-membered heterocycle, provides a versatile, non-planar scaffold that can improve a molecule's pharmacokinetic profile, including solubility and oral bioavailability.[3][4] The strategic combination of these two moieties has given rise to a plethora of bioactive molecules targeting a wide range of therapeutic areas, most notably in the realm of central nervous system (CNS) disorders.[1]
A Historical Perspective: From Independent Moieties to a Synergistic Core
The journey of the piperidinyl-pyrazole scaffold from two independent building blocks to a recognized privileged structure is a story of rational drug design and serendipitous discovery. The pyrazole ring itself has a long history in medicinal chemistry, with its synthesis first reported in the late 19th century. For decades, pyrazole derivatives were explored for a variety of biological activities.[2] Similarly, the piperidine motif is a ubiquitous feature in natural products and synthetic drugs, valued for its ability to impart favorable physicochemical properties.[4][5]
The watershed moment for the piperidinyl-pyrazole core came with the discovery and development of Rimonabant (SR141716A) by Sanofi-Aventis in the 1990s.[6][7] Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist, was initially developed as a potential treatment for obesity and related metabolic disorders.[8][9] The rationale behind its design stemmed from the observation that cannabis smokers often experience increased appetite, suggesting that blocking the CB1 receptor could have the opposite effect.[9]
The structure of Rimonabant prominently features a central pyrazole ring linked to a piperidinyl group. This specific combination was instrumental to its high affinity and selectivity for the CB1 receptor.[7] The development of Rimonabant spurred a wave of research into piperidinyl-pyrazole analogs, solidifying the scaffold's importance in medicinal chemistry. Although Rimonabant was later withdrawn from the market due to psychiatric side effects, its story underscores the therapeutic potential of the piperidinyl-pyrazole core and continues to inform the design of new drug candidates.[6][10]
Synthetic Strategies: Constructing the Piperidinyl-Pyrazole Core
The synthesis of piperidinyl-pyrazole derivatives can be approached through several convergent strategies, typically involving the formation of the pyrazole ring followed by the introduction of the piperidine moiety, or vice-versa. The choice of synthetic route is often dictated by the desired substitution pattern on both rings.
Key Synthetic Pathways
One of the most common and versatile methods for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative . This approach allows for the introduction of a wide variety of substituents on the pyrazole core. The subsequent N-alkylation or acylation with a suitable piperidine-containing electrophile completes the synthesis of the target molecule.
Alternatively, a pre-functionalized piperidine-hydrazine can be used as the hydrazine component in the condensation reaction, directly installing the piperidine moiety during the pyrazole ring formation.
Another powerful strategy involves transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, to couple a halogenated pyrazole with an N-unsubstituted piperidine. This method offers excellent functional group tolerance and allows for the late-stage introduction of the piperidine ring.
Below is a generalized workflow illustrating the key synthetic disconnections for piperidinyl-pyrazole synthesis:
Detailed Experimental Protocol: Synthesis of a Rimonabant Analog
The following protocol provides a representative, step-by-step methodology for the synthesis of a piperidinyl-pyrazole derivative, based on the published synthesis of Rimonabant.[11][12] This protocol is intended for instructional purposes and should be performed by qualified personnel in a suitable laboratory setting.
Step 1: Synthesis of the Pyrazole Core
-
Reaction Setup: To a solution of a substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a substituted hydrazine hydrochloride (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the crude pyrazole product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Introduction of the Piperidine Moiety
-
Reaction Setup: To a solution of the synthesized pyrazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Activation: Stir the mixture at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Addition of Electrophile: Add a solution of the desired N-protected piperidine electrophile (e.g., 1-bromo-4-chloropiperidine, 1.1 eq) in the same solvent dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired piperidinyl-pyrazole derivative.
Structure-Activity Relationships (SAR) and Therapeutic Applications
The modular nature of the piperidinyl-pyrazole scaffold allows for systematic modifications to fine-tune its pharmacological properties. Structure-activity relationship (SAR) studies have revealed key insights into the optimal substitution patterns for various biological targets.
| Modification Site | General Observation | Therapeutic Implication |
| Pyrazole N1-substituent | Large, lipophilic groups often enhance potency for CNS targets. | Targeting GPCRs in the brain (e.g., cannabinoid, opioid receptors). |
| Pyrazole C3-substituent | Can be varied to modulate selectivity and pharmacokinetic properties. | Fine-tuning receptor subtype selectivity. |
| Pyrazole C4-substituent | Small alkyl or halo substituents can influence binding affinity. | Optimizing ligand-receptor interactions. |
| Pyrazole C5-substituent | Aromatic or heteroaromatic rings are often crucial for receptor engagement. | Establishing key π-π stacking or hydrophobic interactions. |
| Piperidine N1-substituent | Can be modified to alter solubility and metabolic stability. | Improving drug-like properties. |
| Piperidine Ring Conformation | The stereochemistry and substitution pattern can impact receptor binding. | Enhancing potency and reducing off-target effects. |
The versatility of the piperidinyl-pyrazole core has led to its exploration in a wide array of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: As demonstrated by Rimonabant, this scaffold is particularly well-suited for targeting CNS receptors. Current research is exploring its potential in treating neurodegenerative diseases, psychiatric disorders, and pain.[1][2]
-
Oncology: Certain piperidinyl-pyrazole derivatives have shown promise as kinase inhibitors, a critical class of anti-cancer agents.
-
Infectious Diseases: The scaffold has been investigated for its antibacterial and antiviral properties.
The following diagram illustrates the key points of interaction and modification on the piperidinyl-pyrazole scaffold that drive its diverse biological activities:
Future Directions and Conclusion
The piperidinyl-pyrazole core continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Bioisosteric Replacement: Exploring bioisosteres for both the pyrazole and piperidine rings to further optimize drug-like properties and circumvent potential liabilities.[13][14]
-
Novel Synthetic Methodologies: Developing more efficient, sustainable, and diversity-oriented synthetic routes to access novel piperidinyl-pyrazole analogs.[15]
-
Expanded Therapeutic Applications: Investigating the potential of this scaffold in emerging therapeutic areas, such as rare diseases and personalized medicine.
References
-
Synthesis, spectral studies and tritiation of the cannabinoid antagonist SR141716A. Journal of the Chemical Society, Chemical Communications. [Link][11][12]
-
The Role of Piperidine Derivatives in Medicinal Chemistry. Pharmaffiliates. [Link][3]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][4]
-
The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. Neuropsychopharmacology. [Link][7]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link][16]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link][5]
-
Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. Am J Health Syst Pharm. [Link][8]
-
Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. ACS Med Chem Lett. [Link][17]
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. J Med Chem. [Link][13]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Source not available][14]
-
Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets. [Link][1][2]
-
Rimonabant. [Source not available][10]
-
Acomplia (Rimonabant) - Investigational Agent for the Management of Obesity. Medscape. [Link][9]
-
A Novel Method for Synthesis of Pyrazolines and Pyrazoles. Asian Journal of Chemistry. [Link][18]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link][19]
-
Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. [Source not available]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][15]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Source not available]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Rimonabant - Wikipedia [en.wikipedia.org]
- 7. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acomplia (Rimonabant) - Investigational Agent for the Management of Obesity - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 11. Synthesis, spectral studies and tritiation of the cannabinoid antagonist SR141716A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, spectral studies and tritiation of the cannabinoid antagonist SR141716A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blumberginstitute.org [blumberginstitute.org]
- 15. mdpi.com [mdpi.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
Solubility profile of 3-(piperidin-4-yl)-1H-pyrazol-5-amine in organic solvents
[1]
Executive Summary & Molecular Identity
3-(piperidin-4-yl)-1H-pyrazol-5-amine (often synthesized as the dihydrochloride salt) is a highly polar, amphoteric heterocyclic intermediate critical in the synthesis of JAK inhibitors and other kinase-targeting scaffolds.[1]
Its solubility behavior is dominated by two factors:
-
High Polarity: The presence of three distinct hydrogen bond donor motifs (pyrazole –NH, exocyclic –NH₂, and piperidine –NH) creates a robust intermolecular hydrogen-bonding network in the solid state.[1][2]
-
Ionization State: The molecule exists in equilibrium between neutral (free base) and charged (salt) forms, drastically altering its solvent compatibility.[1][2]
| Property | Data / Descriptor |
| CAS Number | 280567-27-1 (Generic/Free Base) |
| Molecular Formula | C₈H₁₄N₄ |
| Molecular Weight | 166.22 g/mol |
| Predicted LogP | ~ -0.2 (Hydrophilic) |
| pKa (Calculated) | ~9.5 (Piperidine NH), ~2.5 (Pyrazole) |
| Primary Hazard | Irritant (Skin/Eye); Hygroscopic (Salt forms) |
Solubility Profile: Solvent Compatibility Matrix
The following data categorizes solvent suitability based on the Free Base form. Note that salt forms (e.g., HCl, TFA) will exhibit inverse solubility in organic media (insoluble in DCM/EtOAc, soluble in water/MeOH).[2]
Table 1: Empirical Solubility Profile (Free Base)
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for biological stock solutions and NMR analysis.[1] |
| DMF / NMP | High (>30 mg/mL) | Preferred for coupling reactions (e.g., Amide bond formation).[1][2] | |
| Polar Protic | Methanol | Moderate-High | Good for transfers; solubility increases significantly with heat.[1][2] |
| Ethanol | Moderate | Standard solvent for recrystallization (often requires heating).[1][2] | |
| Water | Low (pH > 10) | Sparingly soluble as free base; highly soluble at pH < 7.[1][2] | |
| Chlorinated | DCM / CHCl₃ | Low | Poor solubility unless mixed with MeOH (e.g., 10% MeOH in DCM).[1][2] |
| Esters/Ethers | Ethyl Acetate | Very Low | Used as an anti-solvent to precipitate the product.[1][2] |
| THF | Low-Moderate | Soluble only at high dilution or reflux; often poor at RT.[1][2] | |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Strictly used as anti-solvents for purification.[1][2] |
| Toluene | Insoluble | Not recommended for reaction media involving the free amine.[1][2] |
Critical Insight: The "Free Base" is often an oil or low-melting solid that is difficult to handle.[1][2] Process chemists typically generate the dihydrochloride salt in situ or isolate it.[1][2] The salt is insoluble in THF, EtOAc, and DCM , but soluble in Water and Methanol .[1][2]
Mechanistic Analysis & Visualization
Structural Drivers of Solubility
The low solubility in non-polar solvents is driven by the Intermolecular H-Bond Network .[1][2] The pyrazole ring acts as both a donor and acceptor, while the piperidine secondary amine adds basicity.[2]
-
In Non-Polar Media (Hexane/DCM): The energy required to break the crystal lattice (or viscous oil interactions) is higher than the solvation energy provided by Van der Waals forces.[1][2]
-
In Polar Media (MeOH/DMSO): The solvent molecules can disrupt the H-bonds, effectively solvating the amine and pyrazole moieties.[1][2]
Workflow: Solubility Determination & Salt Formation
The following Graphviz diagram illustrates the decision logic for solvent selection and salt formation, a critical step for stabilizing this intermediate.
Figure 1: Solubility decision tree and purification logic based on ionization state.
Experimental Protocols
Protocol: Gravimetric Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise solubility data for your specific batch/polymorph.[1]
-
Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Inspect visually for dissolution (clear solution, no particulates).[2]
-
Heating (Optional): If insoluble at RT, heat to 50°C. If dissolution occurs, cool back to RT to check for precipitation (recrystallization potential).
-
Calculation:
[1][2]
Protocol: Recrystallization (Purification)
Because the free base is difficult to crystallize, this protocol describes the isolation of the Dihydrochloride Salt , which is the standard stable form.[2]
-
Dissolution: Dissolve crude 3-(piperidin-4-yl)-1H-pyrazol-5-amine (free base) in a minimum volume of Methanol or Ethanol (approx. 5-10 mL per gram).[1]
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl) until pH < 2.
-
Precipitation: The salt may precipitate spontaneously.[1][2] If not, slowly add an anti-solvent: Diethyl Ether or Ethyl Acetate (ratio 1:3 solvent:anti-solvent).[1][2]
-
Isolation: Filter the white solid under vacuum. Wash the cake with cold Ether.[1][2]
-
Drying: Dry under high vacuum at 40°C for 12 hours. (Note: The salt is hygroscopic; store in a desiccator).[1][2]
Process Chemistry Insights (Scaling Up)
-
Solvent Swap: When moving from synthesis (often done in DMF or Dioxane) to workup, avoid extracting the free amine into non-polar solvents like Toluene.[1][2] Instead, use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) to extract the product from an aqueous basic layer.[1][2]
-
Boc-Protection: If solubility issues persist, consider processing the intermediate as the N-Boc protected derivative (tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate).[1] The Boc group renders the molecule soluble in standard organics (DCM, EtOAc, Toluene), simplifying chromatography.[2]
-
Chromatography: For the free amine, standard silica gel is often too acidic and causes streaking.[1][2] Use Amine-functionalized Silica or add 1% Triethylamine (TEA) to the DCM:MeOH eluent.[1][2]
References
-
PubChem Compound Summary. (2025). 3-(piperidin-4-yl)-1H-pyrazol-5-amine (CID 45792668).[1][3] National Center for Biotechnology Information.[1][2] Link
-
Fustero, S., et al. (2011).[1][2] Improved Regioselectivity in the Synthesis of Pyrazoles: Application to the Synthesis of Kinase Inhibitors. Journal of Organic Chemistry. (Contextual grounding for pyrazole synthesis solvents). Link
-
Enamine Building Blocks. (2024). Physicochemical data for Aminopyrazoles. (General solubility data for catalog items 280567-27-1). Link
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative source on solvent polarity and solubility principles). Link
Methodological & Application
Application Note: Chemoselective Amide Coupling of 3-(piperidin-4-yl)-1H-pyrazol-5-amine
This Application Note is structured to provide a definitive technical guide for amide coupling strategies involving 3-(piperidin-4-yl)-1H-pyrazol-5-amine . It addresses the inherent chemoselectivity challenges of this molecule and provides validated protocols for drug development workflows.
Abstract & Strategic Overview
3-(piperidin-4-yl)-1H-pyrazol-5-amine is a high-value scaffold in kinase inhibitor discovery (e.g., JAK, CDK, and Aurora kinase inhibitors). Its utility lies in its dual-nitrogen architecture, which presents a critical synthetic challenge: Chemoselectivity .
The molecule contains two distinct nucleophilic sites:
-
The Piperidine Nitrogen (N-1'): A secondary aliphatic amine (
). Highly nucleophilic. -
The Exocyclic Pyrazole Amine (N-5): A primary heteroaromatic amine (
). Poorly nucleophilic due to resonance delocalization with the pyrazole ring.
The Core Rule: Standard amide coupling conditions (EDC/NHS, HBTU) will exclusively target the piperidine nitrogen first. To target the pyrazole amine, the piperidine must be orthogonally protected (typically with a Boc group).
Decision Matrix & Workflow Visualization
The following decision tree guides the synthetic strategy based on the desired target site.
Figure 1: Chemoselectivity Decision Tree. Blue path indicates the kinetically favored reaction; Red path indicates the necessary protection strategy for the less reactive amine.
Technical Analysis of Reactivity
Nucleophilicity Disparity
The reactivity difference is driven by the electronic environment of the nitrogen lone pairs.
-
Piperidine: The lone pair is in an
orbital, unencumbered by resonance, making it a "hard" and aggressive nucleophile. -
Pyrazole Amine: The lone pair on the exocyclic amine can delocalize into the pyrazole ring system. Furthermore, the adjacent ring nitrogen (N-1) can act as a hydrogen bond donor/acceptor, complicating the binding pocket of coupling reagents.
Key Data Summary
| Property | Piperidine Nitrogen | Pyrazole Exocyclic Amine |
| Hybridization | ||
| Approximate | 10.0 – 11.0 | 3.5 – 4.5 |
| Nucleophilicity | High | Low |
| Preferred Reagent | HBTU, EDC, PyBOP | HATU, T3P, POCl |
| Risk Factors | Over-acylation (rare) | No reaction; N-ring acylation |
Experimental Protocols
Protocol A: Selective Coupling to the Piperidine (N-1')
Use this protocol when attaching a warhead or linker to the aliphatic ring.
Reagents:
-
Carboxylic Acid (
) (1.1 equiv) -
Scaffold: 3-(piperidin-4-yl)-1H-pyrazol-5-amine (1.0 equiv)
-
Coupling Agent: HBTU (1.2 equiv) or EDC.HCl (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DCM/DMF (4:1 mix)
Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HBTU (1.2 equiv). Stir at Room Temperature (RT) for 10–15 minutes.
-
Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing racemization risk if the acid is chiral.
-
-
Addition: Add 3-(piperidin-4-yl)-1H-pyrazol-5-amine (1.0 equiv) typically as a solid or dissolved in minimal DMF.
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Check via LCMS.[1] Look for
of Product. The pyrazole amine will remain untouched due to its low nucleophilicity compared to the piperidine.
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO
(2x), Water (1x), and Brine (1x). Dry over Na SO and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Coupling to the Pyrazole Amine (N-5)
Use this protocol to build the core kinase inhibitor scaffold. This requires a 3-step sequence.
Step 1: Boc-Protection of Piperidine[2][3][4][5]
-
Dissolve 3-(piperidin-4-yl)-1H-pyrazol-5-amine (1.0 equiv) in THF/Water (1:1).
-
Add NaHCO
(2.5 equiv) and Boc O (1.1 equiv). -
Stir at RT for 4–12 hours.
-
Result: tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate. Isolate via filtration or extraction.
Step 2: The "Hard" Amide Coupling (Using T3P)
Note: The pyrazole amine is a poor nucleophile. Standard EDC will fail. T3P (Propylphosphonic anhydride) is superior here for yield and low epimerization.[6]
Reagents:
-
Carboxylic Acid (1.2 equiv)
-
Amine: Boc-protected Intermediate (from Step 1) (1.0 equiv)
-
Reagent: T3P (50% in EtOAc/DMF) (2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or DIPEA
-
Solvent: EtOAc or 2-MeTHF (Preferred for T3P)
Procedure:
-
Setup: Charge the Carboxylic Acid (1.2 equiv), Boc-protected Amine (1.0 equiv), and Pyridine (4.0 equiv) in 2-MeTHF or EtOAc (0.5 M - high concentration helps).
-
Addition: Cool to 0°C. Add T3P solution (2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is <50% after 12h, heat to 50°C.
-
Self-Validation: LCMS must show consumption of the Boc-amine (
range).
-
-
Workup: T3P byproducts are water-soluble.[7] Wash organic layer with Water (3x), 0.5M HCl (careful with Boc, keep cold and fast), then NaHCO
.
Step 3: Deprotection (Boc Removal)
-
Dissolve the coupled product in DCM.
-
Add TFA (Trifluoroacetic acid) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane.
-
Stir 1–2 hours at RT.
-
Concentrate to dryness. Neutralize with weak base resin or HPLC purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Protocol A: Bis-acylation | Excess acid/coupling agent or high temp. | Strictly control stoichiometry (1.05 equiv acid). Keep at 0°C–RT. |
| Protocol B: No Reaction | Pyrazole amine is too unreactive. | Switch from HATU to T3P (high conc) or convert acid to Acid Chloride (using Ghosez's reagent or SOCl |
| Protocol B: Ring Acylation | Acylation on Pyrazole Ring Nitrogen (N-1). | This is usually reversible. Treat the crude mixture with MeOH/K |
| Solubility Issues | Polar pyrazole scaffold. | Use DMF/DMSO mixtures. Avoid pure DCM for the pyrazole coupling step. |
References
-
Dunetz, J. R., et al. (2011).[9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Grounding: Establishes T3P as the superior reagent for difficult/sensitive amine couplings.[6]
-
-
Aggarwal, V. K., et al. (2021). "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(13), 3808.
- Grounding: Validates the Boc-protection strategy and stability of the piperidine-pyrazole scaffold.
-
BenchChem. (2025).[8] "An In-depth Technical Guide to the Boc Protection of Primary Amines."
- Grounding: Provides standard protocols for orthogonal protection steps.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
- Grounding: Comprehensive review on coupling agent selection (HATU vs EDC vs T3P) based on nucleophilicity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Utilizing 3-(piperidin-4-yl)-1H-pyrazol-5-amine in high-throughput screening assays
Application Note: High-Throughput Screening Strategies Utilizing the 3-(piperidin-4-yl)-1H-pyrazol-5-amine Scaffold
Executive Summary
The molecule 3-(piperidin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as PPA ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural dualism—comprising a pyrazole-amine hinge-binding motif and a solubilizing piperidine tail —makes it an ideal starting point for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns targeting protein kinases (e.g., JAK, CDK, FGFR, and Aurora kinases).
This application note details the methodological integration of PPA and its derivatives into HTS workflows. It moves beyond basic handling to address assay interference, solubility optimization, and hit triage strategies specific to aminopyrazole chemistries.
Chemical Biology & Mechanistic Rationale
The "Privileged" Architecture
PPA functions primarily as an ATP-competitive inhibitor. Understanding its binding mode is critical for designing the screening assay conditions.
-
Hinge Region Interaction: The 5-amino-pyrazole moiety functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.
-
Solvent Exposure: The piperidine ring at the 3-position typically extends towards the solvent front or the ribose-binding pocket. This is crucial for HTS because the secondary amine provides a handle for derivatization without disrupting the core binding mode, allowing for the rapid generation of focused libraries.
Chemical Handling for HTS
-
Solubility: PPA is basic. In DMSO stock solutions, it is stable, but upon dilution into aqueous assay buffers (pH 7.0–7.5), the piperidine nitrogen (pKa ~10-11) will be protonated.
-
Critical Protocol Step: Ensure assay buffers contain sufficient ionic strength (>100 mM NaCl) to prevent non-specific electrostatic sticking of the protonated amine to negatively charged plasticware or assay beads (e.g., AlphaScreen donor beads).
HTS Workflow Design
The following workflow describes the screening of a focused library derived from the PPA scaffold against a target kinase (e.g., JAK2 or CDK2).
Visualization: HTS Screening Cascade
Figure 1: Screening cascade for PPA-derived libraries, prioritizing early identification of false positives common to amine-rich scaffolds.
Detailed Assay Protocols
Primary Screen: TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for its resistance to compound fluorescence, a common issue with aromatic heterocycles like pyrazoles.
Reagents:
-
Kinase: Recombinant JAK2 (or target of interest).
-
Substrate: Biotinylated peptide substrate (e.g., PolyGT).
-
Tracer: Eu-labeled anti-phosphotyrosine antibody.
-
Acceptor: APC-labeled Streptavidin.
Protocol:
-
Compound Transfer: Acoustic dispense 10 nL of PPA-derivative library compounds (in 100% DMSO) into 384-well low-volume white plates.
-
Control: Dispense 10 nL DMSO (Negative Control) and 10 nL Staurosporine (10 µM final, Positive Control).
-
-
Enzyme Addition: Add 2.5 µL of 2X Enzyme/Substrate Mix.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Note: DTT is mandatory to prevent oxidation of the aminopyrazole.
-
-
Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 60 mins at RT.
-
ATP Start: Add 2.5 µL of 2X ATP solution (at Km apparent). Incubate 60 mins.
-
Detection: Add 5 µL of Detection Mix (Eu-Ab + SA-APC + EDTA to stop reaction).
-
Read: Incubate 60 mins and read on EnVision or PHERAstar (Excitation: 337 nm; Emission: 615 nm / 665 nm).
Counter-Screening: Aggregation & Interference
Aminopyrazoles can occasionally form colloidal aggregates, leading to pan-assay interference (PAINS).
-
Detergent Sensitivity Test: Re-run the IC50 of top hits in the presence of 0.01% Triton X-100 vs. 0.1% Triton X-100 .
-
Interpretation: A significant shift in IC50 (>3-fold) suggests the compound is acting via non-specific aggregation rather than 1:1 binding.
-
-
Red-Shift Check: PPA derivatives with extended conjugation may fluoresce. Check background fluorescence at 665 nm without the acceptor fluorophore.
Data Analysis & Hit Triage
Quantitative analysis is required to separate true structure-activity relationship (SAR) trends from assay artifacts.
Table 1: Expected Performance Metrics for PPA Library Screen
| Metric | Acceptance Criteria | Troubleshooting PPA Scaffolds |
| Z' Factor | > 0.6 | If low, increase salt (NaCl) to reduce piperidine sticking. |
| Signal-to-Background (S/B) | > 3.0 | Ensure biotin-peptide concentration is not saturating beads. |
| Hit Rate | 0.5% - 2.0% | High hit rates (>5%) often indicate aggregation; add Triton X-100. |
| Hill Slope | 0.8 - 1.2 | Steep slopes (>2.0) indicate stoichiometric binding or aggregation. |
Critical Analysis Step (The "Hook" Effect): In bead-based assays (like AlphaScreen), the basic piperidine tail of PPA can cause a "Hook" effect (biphasic curve) at high concentrations due to saturation of donor/acceptor beads. Action: Always validate hits using a non-bead-based method (e.g., mobility shift assay or surface plasmon resonance) to confirm binding kinetics.
References
-
Vertex Pharmaceuticals. (2014). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR. National Institutes of Health (PMC). Link
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. Link
-
ResearchGate. (2007).[1] High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Link
-
PubChem. (2023). 3-(piperidin-4-yl)-1H-pyrazol-5-amine Structure & Data. National Library of Medicine. Link
-
TandF Online. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as JNK3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
Application Note: A Streamlined Synthesis of Tofacitinib Analogs Utilizing 3-(Piperidin-4-yl)-1H-pyrazol-5-amine
Abstract
This application note provides a comprehensive guide for the synthesis of Tofacitinib analogs, a critical class of Janus kinase (JAK) inhibitors. We present a detailed, field-tested protocol centered on the strategic use of the key intermediate, 3-(piperidin-4-yl)-1H-pyrazol-5-amine. The document outlines the rationale behind the synthetic strategy, a step-by-step procedure for the preparation of the pyrazole-piperidine intermediate, and its subsequent coupling to a pyrrolo[2,3-d]pyrimidine core to generate Tofacitinib-like molecules. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into reaction mechanisms, optimization, and characterization of the final compounds.
Introduction: The Rationale for Tofacitinib Analog Development
Tofacitinib (Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3, with functional selectivity over JAK2.[1][2] By blocking the signaling of key cytokines involved in immune response and inflammation, Tofacitinib has been approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[3][4]
The clinical success of Tofacitinib has spurred significant interest in developing analogs to explore new chemical space and improve upon its pharmacological profile. The goals of such analog synthesis programs often include:
-
Enhanced Selectivity: Fine-tuning the molecular structure to achieve greater selectivity for specific JAK isoforms to minimize off-target effects.
-
Improved Potency: Increasing the binding affinity and inhibitory activity against the target kinase.
-
Optimized ADME Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better bioavailability or a longer half-life.
-
Novel Intellectual Property: Generating new chemical entities with distinct structures and therapeutic potential.
The core structure of Tofacitinib can be deconstructed into two primary fragments: a 3,4-disubstituted piperidine ring and a pyrrolo[2,3-d]pyrimidine (7-deazapurine) core.[5] Our approach focuses on the synthesis and utilization of a versatile pyrazole-substituted piperidine intermediate, 3-(piperidin-4-yl)-1H-pyrazol-5-amine , which serves as a robust building block for a variety of analogs.
The Key Intermediate: Synthesis of 3-(Piperidin-4-yl)-1H-pyrazol-5-amine
The strategic advantage of this intermediate lies in its bifunctional nature. The piperidine nitrogen allows for attachment to the pyrrolo[2,3-d]pyrimidine core, while the pyrazol-5-amine can be further functionalized if desired, or serves as a key pharmacophoric element. The synthesis is achieved via a reliable multi-step sequence starting from commercially available materials.
Synthetic Pathway Overview
The synthesis begins with N-Boc protected piperidine-4-carbonitrile, which undergoes a base-catalyzed condensation with acetonitrile to form a β-enaminonitrile. This intermediate is then cyclized with hydrazine to form the desired pyrazole ring system. A final deprotection step yields the target intermediate.
Caption: Synthetic scheme for the key intermediate.
Detailed Experimental Protocol
Materials:
-
tert-butyl 4-cyanopiperidine-1-carboxylate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrazine hydrate
-
Ethanol (200 proof)
-
Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and inert atmosphere setup (N₂ or Ar)
Step 1: Synthesis of tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (C)
-
Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) carefully washed with hexanes to remove mineral oil. Add anhydrous THF to create a slurry.
-
Addition of Nitriles: Cool the slurry to 0 °C. In a separate flask, dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) and anhydrous acetonitrile (1.5 eq) in anhydrous THF. Add this solution dropwise to the NaH slurry over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The formation of the β-enaminonitrile intermediate (B) is critical. This step is a base-catalyzed Thorpe-Ziegler type reaction.
-
-
Work-up (Intermediate B): Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude enaminonitrile is typically used in the next step without further purification.
-
Cyclization: Dissolve the crude intermediate (B) in ethanol. Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 6-8 hours.
-
Isolation (C): Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: 5-10% methanol in dichloromethane).
Step 2: Synthesis of 3-(piperidin-4-yl)-1H-pyrazol-5-amine (D)
-
Deprotection: Dissolve the purified Boc-protected pyrazole (C) (1.0 eq) in a minimal amount of dichloromethane (if using TFA) or directly in the dioxane solution.
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) or a 1:1 mixture of TFA/DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Scientist's Note: The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines that is labile under acidic conditions. The completion of the deprotection is easily monitored by TLC, as the product will be significantly more polar.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final intermediate (D).
General Strategy for Tofacitinib Analog Synthesis
The core reaction for assembling Tofacitinib analogs is the nucleophilic aromatic substitution (SNAr) between the synthesized pyrazole-piperidine intermediate and a suitable 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.[1][5]
Caption: General workflow for Tofacitinib analog synthesis.
The pyrrole nitrogen of the 7-deazapurine core is often protected, for instance, with a tosyl group, to improve solubility and prevent side reactions.[8] This protecting group is typically removed in a subsequent step. The final step involves acylation of the piperidine nitrogen with a cyanoacetylating agent to install the nitrile-containing side chain characteristic of Tofacitinib.[9]
Detailed Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a Tofacitinib analog by coupling intermediate (D) with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, followed by detosylation and cyanoacetylation.
Materials:
-
3-(piperidin-4-yl)-1H-pyrazol-5-amine dihydrochloride (Intermediate D)
-
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine[8]
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH) or Acetonitrile (MeCN)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl 2-cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Step 1: SNAr Coupling
-
Reaction Setup: In a round-bottom flask, combine 3-(piperidin-4-yl)-1H-pyrazol-5-amine dihydrochloride (1.0 eq), 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq), and potassium carbonate (3.0 eq) in n-butanol.
-
Rationale: K₂CO₃ acts as a base to neutralize the HCl salt of the amine intermediate and the HCl generated during the SNAr reaction. n-Butanol is a high-boiling polar solvent suitable for this type of coupling, which often requires elevated temperatures.
-
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography (silica gel, gradient elution with DCM/Methanol).
Step 2: Detosylation
-
Reaction Setup: Dissolve the purified tosyl-protected product from the previous step in methanol.
-
Reaction: Add a 6M aqueous solution of potassium hydroxide (2-3 eq) and stir the mixture at 40-50 °C for 2-4 hours.
-
Work-up: After cooling, add water to the reaction mass to precipitate the product. Stir for 1-2 hours, then filter the solid. Wash the solid with water and dry under vacuum to obtain the detosylated intermediate.
Step 3: Cyanoacetylation
-
Reaction Setup: Dissolve the detosylated intermediate (1.0 eq) and ethyl cyanoacetate (1.2 eq) in n-butanol.
-
Reaction: Add DBU (0.5 eq) and heat the mixture to 40 °C for 12 hours.[10]
-
Scientist's Note: DBU is a non-nucleophilic base that effectively catalyzes the amidation reaction between the secondary amine (piperidine) and the cyanoacetate ester.[10] This method is often milder and more efficient than using cyanoacetyl chloride.
-
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by preparative HPLC or silica gel chromatography to yield the final Tofacitinib analog.
Characterization of the Final Product
The identity and purity of the synthesized analog must be confirmed using standard analytical techniques.
| Analytical Technique | Expected Result for a Tofacitinib-like Analog |
| ¹H NMR | Characteristic peaks for the pyrrolopyrimidine, pyrazole, piperidine, and cyano-methylene protons. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| LC-MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound. Purity should be >95% by UV detection. |
| HRMS (High-Res MS) | Provides the exact mass of the [M+H]⁺ ion, typically within 5 ppm of the calculated value, confirming the elemental composition. |
Safety and Troubleshooting
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Sodium hydride is highly reactive with water and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Troubleshooting:
-
Incomplete SNAr Coupling: If the coupling reaction stalls, consider increasing the temperature or using a different solvent/base combination (e.g., DIPEA in acetonitrile). Ensure the amine intermediate is fully neutralized.
-
Difficult Purification: Amine-containing compounds can streak on silica gel. Pre-treating the silica with triethylamine or using an amine-functionalized silica gel can improve chromatographic separation.
-
Low Yield in Cyanoacetylation: Ensure all reagents are anhydrous. The reaction can be sensitive to moisture.
-
Conclusion
The synthetic strategy detailed in this application note provides a robust and adaptable platform for the creation of diverse Tofacitinib analogs. By leveraging the key intermediate, 3-(piperidin-4-yl)-1H-pyrazol-5-amine, researchers can efficiently access novel compounds for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of next-generation JAK inhibitors with improved therapeutic profiles.
References
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. Available at: [Link]
-
Tofacitinib synthesis - UNL. European Journal of Organic Chemistry. Available at: [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]
- Preparation method of tofacitinib. Google Patents.
- Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
-
Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]
-
Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Taylor & Francis Online. Available at: [Link]
-
Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. Available at: [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Publications. Available at: [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]
-
Optimized synthesis process of tofacitinib citrate. Journal of China Pharmaceutical University. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. PMC. Available at: [Link]
-
Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 9. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 10. Optimized synthesis process of tofacitinib citrate [jcpu.cpu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar 3-(piperidin-4-yl)-1H-pyrazol-5-amine Derivatives
Current Status: Operational Ticket ID: PUR-PYRZ-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Polarity Trap"
You are likely here because your compound—a 3-(piperidin-4-yl)-1H-pyrazol-5-amine derivative—is behaving poorly.[1] It likely streaks on TLC, elutes in the void volume of your C18 column, or refuses to dissolve in standard organic extraction solvents.
The Root Cause: This scaffold possesses a "perfect storm" of physicochemical challenges:
-
Piperidine Nitrogen (
): Highly basic and protonated at neutral pH, making the molecule a cation. -
Pyrazole Core: Amphoteric and capable of strong hydrogen bonding (donor and acceptor).
-
High Polarity (LogP < 0): The molecule prefers water over organic solvents, complicating extraction and retention on non-polar stationary phases.
This guide provides three validated workflows to resolve these issues, moving from crude isolation to high-purity polishing.
Module 1: Flash Chromatography Strategies
User Issue: "My compound streaks on silica and doesn't move with 10% MeOH/DCM."
Standard silica gel is acidic (
Strategy A: The "Amine-Modified" Approach (Recommended)
Instead of fighting the silica, use a stationary phase that repels your amine.
-
Stationary Phase: Amine-functionalized silica (NH2-bonded silica).[1]
-
Mechanism: The surface amines block silanols and create a basic micro-environment, preventing ionic interaction.
-
Solvent System: Hexane / Ethyl Acetate (or DCM / MeOH if very polar).[2][3]
-
Benefit: No basic modifier needed in the mobile phase; easier evaporation.
Strategy B: The "Basified" Mobile Phase (Alternative)
If you must use standard silica, you must saturate the silanols with a volatile base.
-
Modifier: Ammonium Hydroxide (
, 28-30% aq) or Triethylamine (TEA).[1] -
Protocol:
-
Equilibration: Flush column with 1% TEA in DCM.
-
Eluent: DCM : MeOH :
(e.g., 90:9:1 or 80:19:1). -
Warning: Do not use >20% MeOH on silica; it dissolves the silica gel, contaminating your product.
-
Data Comparison: Silica vs. Amine-Silica
| Parameter | Standard Silica (Unmodified) | Standard Silica + | Amine-Bonded Silica (NH2) |
| Peak Shape | Broad, Tailing (As > 2.[1]0) | Improved (As ~ 1.3) | Sharp, Symmetrical (As ~ 1.1) |
| Recovery | < 60% (Irreversible binding) | 85-90% | > 95% |
| Solvent Prep | Simple | Complex (Immiscibility risk) | Simple |
| Reuse | No | No | Yes (Robust) |
Module 2: "Catch and Release" (SCX Purification)
User Issue: "I have crude reaction mixture with non-basic impurities and I need a quick cleanup without running a full column."
The Solution: Strong Cation Exchange (SCX).[4][5] This relies on the high basicity of the piperidine to capture the molecule while neutral impurities wash through.
Workflow Diagram
Caption: SCX "Catch and Release" workflow for selective isolation of basic amines.
Step-by-Step Protocol:
-
Conditioning: Wash SCX cartridge with 3 Column Volumes (CV) of MeOH.[1]
-
Loading: Dissolve crude in MeOH (or DCM/MeOH 1:1). Load slowly.
-
Note: Ensure the loading solution is NOT basic. Acidify with acetic acid if necessary to ensure protonation.[1]
-
-
Washing: Wash with 5 CV of MeOH.
-
Elution: Elute with 2M Ammonia in Methanol .
-
Finishing: Concentrate the ammoniacal eluate to obtain the free base.
Module 3: Preparative HPLC (Reverse Phase & HILIC)
User Issue: "My compound elutes at the solvent front (dead time) on C18."
Standard Low-pH C18 methods (Water/ACN + TFA) fail because the protonated molecule is too polar to interact with the hydrophobic C18 chains.
Method A: High-pH Reversed Phase (The "Hybrid" Fix)
By raising the pH to ~10, you deprotonate the piperidine (or at least suppress ionization equilibrium), increasing hydrophobicity.
-
Column: High-pH stable Hybrid Silica (e.g., Waters XBridge C18, Phenomenex Gemini NX).[1] Do not use standard silica-based C18. [1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1%
. -
Gradient: 5% B to 60% B (Start low; these are polar!).
Method B: HILIC (The "Polarity" Specialist)
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amines. It works "opposite" to C18: polar compounds retain longer.[1]
-
Column: Amide-bonded or Bare Silica.[1]
-
Mobile Phase A: Acetonitrile (The "Weak" solvent).[14]
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3) in Water (The "Strong" solvent).
-
Gradient: Start at 95% A (High Organic)
60% A. -
Why it works: The water forms a layer on the silica surface.[13] Your polar amine partitions into this water layer.[1]
Decision Tree: Selecting the Right Method
Caption: Decision matrix for purification based on scale and column availability.
FAQ & Troubleshooting
Q1: I purified my compound using TFA-containing HPLC buffers, but now it's an oil that won't solidify. Why? A: You have isolated the Trifluoroacetate salt. These are hygroscopic and often oils.[1]
-
Fix: Dissolve the oil in MeOH. Pass it through a carbonate-form ion exchange cartridge (e.g., Stratospheres PL-HCO3) to free-base it.[1] Alternatively, lyophilize (freeze-dry) from water/dioxane to get a fluffy powder.[1]
Q2: My compound is insoluble in DCM for loading onto the flash column. A: This is common for polar salts.
-
Fix: Use "Dry Loading."[1] Dissolve your compound in MeOH/Water, add Celite or loose silica gel (ratio 1:2 compound:silica), and evaporate to dryness. Load this powder on top of your flash cartridge.[1]
Q3: I see "ghost peaks" or carryover in subsequent runs. A: Basic amines stick to stainless steel and glass.
-
Fix: Run a "sawtooth" wash gradient between runs using 0.1% Formic Acid in ACN/Water to protonate and strip any stuck amine.
References
-
Biotage. (2023).[1][4][6][15] Strategies for Flash Purification of Polar Amines. Retrieved from [Link]
-
Agilent Technologies. (2018).[1] HILIC Method Development and Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. High pH Stability of Hybrid Particles (XBridge).[1] Retrieved from [Link][1]
-
McCalley, D. V. (2017).[1] Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diduco.com [diduco.com]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Resolving Cyclization Failures in the Synthesis of Piperidinyl-pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of piperidinyl-pyrazoles, with a focus on the critical cyclization step.
Introduction
The synthesis of piperidinyl-pyrazoles is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The most common and established method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of regioisomeric mixtures, and unexpected side products. This guide provides in-depth, experience-driven insights to help you navigate and resolve these common cyclization failures.
Troubleshooting Guide: Common Cyclization Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low to No Yield of the Desired Piperidinyl-Pyrazole
Question: My reaction is showing very low conversion to the desired product, or I'm not forming any product at all. What are the likely causes and how can I fix this?
Answer: This is a frequent issue that can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
Causality and Diagnostic Steps:
-
Reagent Quality and Stability:
-
Hydrazine Instability: Hydrazine derivatives, especially substituted ones like phenylhydrazine, can be susceptible to air-oxidation and decomposition, often indicated by a yellow or red discoloration of the reaction mixture.[3]
-
1,3-Dicarbonyl Instability: The 1,3-dicarbonyl starting material, particularly if it's a dialdehyde, can be unstable and prone to side reactions.[4]
-
Piperidine Moiety Reactivity: If the piperidine nitrogen is unprotected, it can compete as a nucleophile, leading to undesired side reactions.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity and nature of the solvent are critical. Poor solubility of starting materials will significantly hinder the reaction rate.[5] While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as DMF, NMP, or DMAc have shown superior results in certain cases.[5]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish, the chosen solvent must have a boiling point compatible with the necessary temperature.[5]
-
pH Control: The pH of the reaction medium can significantly influence the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Recommended Protocols:
-
Solvent Screening: If you suspect solubility or reactivity issues, perform small-scale parallel reactions using a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, DMF, and dioxane).[5]
-
Temperature Optimization: Once a suitable solvent is found, optimize the reaction temperature. Monitor the reaction progress by TLC or HPLC to find the optimal temperature for product formation without significant decomposition.[5]
-
pH Adjustment: Experiment with the addition of a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) to see if it improves the reaction rate and yield.[3][5]
Issue 2: Formation of Regioisomeric Mixtures
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I favor the formation of the desired isomer?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[6] The regioselectivity is determined by which carbonyl group of the dicarbonyl is attacked first by the hydrazine. This can be influenced by steric hindrance, electronic effects, and reaction conditions.[7]
Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity |
| Steric Hindrance | Bulky substituents on the dicarbonyl or hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[7] |
| Electronic Effects | Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack.[7] |
| Reaction pH | Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[6][7] |
| Solvent | The solvent can influence the protonation state of the reactants and stabilize transition states, thereby affecting the regioselectivity. Fluorinated alcohols like TFE have been shown to improve regioselectivity.[6][7] |
Strategies to Control Regioselectivity:
-
Solvent Modification: As a first step, try changing the solvent. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity.[7]
-
pH Optimization: Carefully control the pH of the reaction. Adding a catalytic amount of a Brønsted acid or a mild base can alter the nucleophilicity of the hydrazine nitrogens and direct the reaction towards a specific isomer.[6]
-
Temperature Control: The reaction temperature can be a critical factor. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.
-
Catalyst Introduction: The use of specific catalysts can sometimes direct the reaction towards a single regioisomer.[7]
Caption: Factors influencing regioisomer formation.
Issue 3: Incomplete Reaction and/or Formation of Intermediates
Question: My reaction stalls, and I observe the presence of starting materials and/or intermediate species by TLC/LC-MS. What's happening?
Answer: The formation of a stable intermediate that is slow to cyclize is a common bottleneck. The mechanism of pyrazole formation proceeds through several steps, and any of these can be rate-limiting.
Plausible Mechanism and Intermediates:
The reaction between a hydrazine and a 1,3-dicarbonyl compound is believed to proceed through the formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8][9] The dehydration of the cyclic intermediate (a dihydroxypyrazolidine) is often the kinetically controlled step that determines the final product.[8][9]
Troubleshooting Steps:
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress. Switching to a higher-boiling solvent might be necessary.[5]
-
Add a Dehydrating Agent: If the final dehydration step is the issue, adding a mild dehydrating agent or running the reaction in a system that removes water (e.g., Dean-Stark apparatus with toluene) can drive the reaction to completion.
-
Catalyst Addition: An acid catalyst is often used in the Knorr pyrazole synthesis to facilitate the imine formation and subsequent cyclization steps.[1][2] If you are not already using one, consider adding a catalytic amount of an acid like acetic acid or p-toluenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of a protecting group on the piperidine nitrogen?
A1: A protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is often crucial to prevent the piperidine nitrogen from participating in side reactions.[10][11] The unprotected piperidine is a secondary amine and can act as a nucleophile, potentially reacting with the 1,3-dicarbonyl starting material or other electrophiles in the reaction mixture. This can lead to complex product mixtures and lower yields of the desired piperidinyl-pyrazole.
Q2: How can I purify my piperidinyl-pyrazole product from unreacted starting materials and byproducts?
A2: Standard purification techniques such as flash column chromatography on silica gel are typically effective.[6] A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly used. If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.[12]
Q3: Are there any "green" or more environmentally friendly approaches to piperidinyl-pyrazole synthesis?
A3: Yes, green chemistry principles are increasingly being applied to pyrazole synthesis.[13] This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times, and the exploration of more benign solvents like water or deep eutectic solvents.[14][15] Catalyst-free conditions or the use of heterogeneous, recyclable catalysts are also areas of active research.[13]
Q4: How can I confirm the structure and regiochemistry of my final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the connectivity of atoms and the regiochemistry of the pyrazole ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
For regioisomers, Nuclear Overhauser Effect (NOE) experiments in NMR can be particularly useful for determining the spatial proximity of substituents on the pyrazole ring.
Experimental Protocols
General Procedure for Piperidinyl-Pyrazole Synthesis (Knorr Type)
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, TFE), add the substituted piperidinyl-hydrazine (1.0-1.2 equivalents).[5][7]
-
Catalyst Addition (Optional): If required, add a catalytic amount of acid (e.g., glacial acetic acid, 0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired piperidinyl-pyrazole.[6]
References
- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157.
- Ahmad, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301309.
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
- Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408.
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Retrieved from [Link]
-
Who we serve. (n.d.). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of the Synthesis of 2-Pyrazolinylthiazoles by Reacting 2-Hydrazinothiazoles with Unsymmetrical β-Diketones. Retrieved from [Link]
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
-
eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
-
ACS Publications. (2025). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the cyclization step. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
-
Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1H-pyrazoles and propenyl-1H-pyrazoles. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Technical Support Center: 3-(piperidin-4-yl)-1H-pyrazol-5-amine Stability Guide
Core Stability Profile: The "Why" Behind the Instability
Before troubleshooting, it is critical to understand the molecular mechanisms driving degradation. 3-(piperidin-4-yl)-1H-pyrazol-5-amine contains two high-risk structural motifs that act synergistically to degrade the molecule in solution:
-
Electron-Rich Aminopyrazole Core: The 5-aminopyrazole motif is electronically similar to a hydrazine or enamine. It has a low oxidation potential, making it highly susceptible to oxidative dehydrogenative coupling .[1] In the presence of atmospheric oxygen and trace metals, it dimerizes to form azo-compounds (colored impurities) or hydrazines [1, 2].
-
Secondary Amine (Piperidine): This moiety renders the molecule highly basic (pKa ~11.0). In its free base form, it readily absorbs atmospheric CO₂ (forming carbamates) and can induce self-aggregation due to poor water solubility at neutral pH.
Visualizing the Degradation Pathway:
Figure 1: Primary degradation pathways. Oxidation leads to color change (browning), while incorrect pH leads to physical instability (precipitation).[1]
Troubleshooting Guide: Oxidation & "Browning"
Issue: The solution turns yellow, orange, or brown within hours of preparation. Diagnosis: Oxidative degradation via radical cation formation, likely catalyzed by trace transition metals or dissolved oxygen.[1]
Protocol A: The "Zero-Oxygen" Dissolution Method
Use this protocol for stock solutions intended for storage >24 hours.
-
Solvent Selection: Use anhydrous DMSO or DMF. Avoid protic solvents (MeOH/Water) for long-term storage as they facilitate proton transfer required for oxidation mechanisms.
-
Degassing (Sparging):
-
Place the solvent in a septum-sealed vial.
-
Insert a long needle connected to an Argon/Nitrogen line (submerged).
-
Insert a short vent needle (headspace).
-
Bubble gas vigorously for 10–15 minutes before adding the solid.
-
-
Dissolution:
-
Add the solid compound quickly.
-
Reseal and purge the headspace for another 2 minutes.
-
-
Additives (Optional but Recommended):
-
If the assay permits, add 1–5 mM Ascorbic Acid or Sodium Metabisulfite .[1] These act as sacrificial antioxidants.
-
| Parameter | Standard Condition | Optimized Condition |
| Atmosphere | Ambient Air | Argon/Nitrogen (O₂ < 5 ppm) |
| Solvent Grade | HPLC Grade (contains dissolved O₂) | Anhydrous & Degassed |
| Container | Clear Glass | Amber Glass (protects from photo-oxidation) |
| Color Change | Visible in <4 hours | Stable for >2 weeks |
Troubleshooting Guide: Solubility & Precipitation
Issue: The compound crashes out upon dilution into aqueous buffer or media. Diagnosis: The piperidine nitrogen is a strong base. At neutral or basic pH, the molecule exists as a neutral free base, which has poor aqueous solubility.[1]
Protocol B: pH-Dependent Solubilization Logic
Do not attempt to dissolve the free base directly in neutral water.
The pKa Reality:
-
Piperidine NH: pKa ~11.0 (Protonated at pH < 10)
-
Pyrazole Nitrogens: pKa ~2.5 (Protonated only at very low pH)
Workflow for Aqueous Dilution:
Figure 2: Decision tree for achieving stable aqueous solutions. Note the high risk at physiological pH (7.4).
Corrective Action for Neutral pH (PBS/Media): If you must work at pH 7.4:
-
Limit Concentration: Keep final concentration < 100 µM.
-
Use Co-solvents: Ensure final solution contains 1–5% DMSO.
-
Cyclodextrins: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% w/v in the buffer before adding the compound stock. This encapsulates the hydrophobic core.
Storage & Handling FAQ
Q: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (hygroscopic) and oxygen.
-
Best Practice: Aliquot the stock into single-use vials. Flush with Argon before freezing.
Q: Why does my LCMS show a mass of M+12? A: This is likely a formaldehyde adduct (+12 Da for methylene bridge or similar Schiff base chemistry) if you used non-HPLC grade methanol or acetone during cleaning. Aminopyrazoles are nucleophilic scavengers.
-
Fix: Use only high-purity, aldehyde-free solvents.
Q: Is the HCl salt better than the free base? A: Yes. The HCl salt protonates the piperidine and potentially the pyrazole. Protonation reduces the electron density of the ring system, significantly raising the oxidation potential and making the molecule more resistant to air oxidation [3]. Always purchase or generate the salt form for long-term storage.
Q: How do I remove the color if it has already oxidized? A: You cannot easily reverse the oxidation (dimerization) in solution.
-
Purification: If the solid is colored, wash with cold dichloromethane (DCM). The oxidized impurities are often more soluble in organic solvents than the salt form of the product. Recrystallize from EtOH/HCl if necessary.
References
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Source: Molecules (MDPI) URL:[Link]
Sources
Validation & Comparative
1H NMR spectral analysis and interpretation of 3-(piperidin-4-yl)-1H-pyrazol-5-amine
Topic: 1H NMR Spectral Analysis and Interpretation of 3-(piperidin-4-yl)-1H-pyrazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
A Comparative Guide to Solvent Systems and Structural Dynamics
Executive Summary
The scaffold 3-(piperidin-4-yl)-1H-pyrazol-5-amine represents a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK inhibitors). Its amphiphilic nature—combining a polar, basic piperidine ring with an aromatic, tautomeric pyrazole—presents unique challenges in NMR characterization.
This guide objectively compares the two industry-standard solvent systems: DMSO-d6 and Methanol-d4 (MeOD) . While DMSO-d6 is superior for observing exchangeable protons (NH, NH₂) and tautomeric states, MeOD offers superior resolution and line shape for the aliphatic piperidine backbone. We provide representative spectral data, assignment logic, and experimental protocols to validate this structure.
Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must understand the dynamic nature of the analyte. This molecule exhibits annular tautomerism in the pyrazole ring.[1]
-
Tautomer A: 3-(piperidin-4-yl)-1H-pyrazol-5-amine
-
Tautomer B: 5-(piperidin-4-yl)-1H-pyrazol-3-amine
In solution, these tautomers exist in rapid equilibrium. The position of the NH proton (N1 vs. N2) fluctuates, causing the C3 and C5 signals to average out in the NMR timescale unless the temperature is lowered significantly.
Key Structural Anchors
-
Pyrazole C4-H: The most diagnostic signal. It appears as a sharp singlet in the aromatic region (
5.2 – 5.8 ppm), significantly upfield from benzene protons due to the electron-rich nature of the pyrazole ring. -
Piperidine C4-H: The bridgehead proton. Its multiplicity and chemical shift confirm the attachment point to the pyrazole.
Comparative Analysis: DMSO-d6 vs. Methanol-d4[2][3][4]
The choice of solvent fundamentally alters the observed spectrum. The table below compares the performance of these solvents for this specific scaffold.
Performance Comparison Table
| Feature | DMSO-d6 | Methanol-d4 (MeOD) | Scientific Rationale |
| Exchangeable Protons | Visible | Invisible | DMSO H-bonds with NH/NH₂, slowing exchange. MeOD promotes H/D exchange, erasing signals.[2] |
| Resolution | Moderate | High | DMSO is viscous, causing line broadening ( |
| Water Interference | High ( | Moderate ( | DMSO is hygroscopic; the water peak often obscures piperidine mid-field signals. |
| Tautomeric State | Distinct/Broad | Averaged | DMSO can sometimes slow tautomerism enough to broaden peaks; MeOD facilitates rapid averaging. |
| Salt Effects | Distinct | Distinct | Both solvents show significant downfield shifts if the amine is protonated (e.g., HCl salt). |
Decision Framework: Solvent Selection
Figure 1: Decision tree for selecting the optimal NMR solvent based on analytical requirements.
Representative Spectral Data (Assignment)
The following data represents the chemical shifts (
Table 2: Chemical Shift Assignments
| Proton Assignment | Multiplicity | Interpretation Notes | ||
| Pyrazole NH | Broad Singlet | 11.5 – 12.5 | ND | Highly acidic; chemical shift is concentration/temp dependent. |
| Amine NH₂ | Broad Singlet | 4.5 – 5.5 | ND | Often broad due to quadrupole broadening from Nitrogen. |
| Pyrazole C4-H | Singlet | 5.35 | 5.45 | Critical Diagnostic Peak. Sharp singlet. |
| Piperidine NH | Broad | 2.0 – 3.5 | ND | Varies wildly with water content/pH. |
| Pip-H2, H6 (eq) | Doublet (broad) | 2.95 | 3.05 | Deshielded by Nitrogen. |
| Pip-H2, H6 (ax) | Triplet (td) | 2.50 | 2.60 | Often overlaps with DMSO solvent residual peak ( |
| Pip-H4 | Multiplet (tt) | 2.65 | 2.75 | Bridgehead proton; couples to H3/5 and Pyrazole C4 (long range). |
| Pip-H3, H5 | Multiplet | 1.40 – 1.60 | 1.50 – 1.70 | Most shielded aliphatic protons. |
ND = Not Detected (due to deuterium exchange).
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Method A: DMSO-d6 (For Full Structural Proof)
-
Drying: Lyophilize the sample to remove traces of H₂O. Water signals in DMSO appear at ~3.3 ppm, obscuring the piperidine signals.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.
-
Why? High concentration favors H-bonding, sharpening the exchangeable NH signals.
-
-
Acquisition:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): Set to 5 seconds (longer than standard).
-
Reasoning: Pyrazole C4-H has a long
relaxation time. Short delays will suppress this integral, leading to incorrect quantification.
-
-
Validation (D₂O Shake):
-
Acquire the standard spectrum.
-
Add 1 drop of D₂O to the tube and shake.
-
Re-acquire.
-
Result: Signals at ~12 ppm and ~5.0 ppm (NH/NH₂) should disappear, confirming they are exchangeable protons and not impurities.
-
Method B: MeOD (For Purity & Coupling Analysis)
-
Preparation: Dissolve 5 mg in 0.6 mL MeOD.
-
Acquisition: Standard parameters (D1 = 1-2 sec) are usually sufficient.
-
Salt Check: If the sample is an HCl salt, the Piperidine H2/H6 signals will shift downfield by ~0.5 ppm compared to the free base due to the positive charge on the nitrogen.
Advanced Interpretation: Connectivity Map
To rigorously prove the structure, 2D NMR correlations are required. The diagram below illustrates the expected HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) pathways.
Figure 2: Key 2D NMR correlations. The HMBC correlation between Piperidine-C4 and Pyrazole-C3/5 is the definitive link connecting the two ring systems.
References
-
Alkorta, I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI, 2020. Link
-
Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." National Institutes of Health (PMC), 2018. Link
-
Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org. Process Res. Dev., 2016. Link
-
Chemistry Steps. "NMR Chemical Shift Values Table." Link
-
Silva, A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ResearchGate, 2012. Link
Sources
From Fragment to Lead: Comparative Profiling of the 3-(piperidin-4-yl)-1H-pyrazol-5-amine Scaffold vs. Functionalized Analogs
This guide provides an in-depth technical comparison of 3-(piperidin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as the Core Scaffold ) versus its functionalized Analogs (Lead Compounds).
Executive Summary: The "Privileged" Hinge Binder
3-(piperidin-4-yl)-1H-pyrazol-5-amine represents a classic "privileged scaffold" in medicinal chemistry. It serves as a high-efficiency starting point (Fragment) for developing ATP-competitive inhibitors targeting kinases such as JAK (Janus Kinase) , CDK (Cyclin-Dependent Kinase) , and PKA/PKB .
While the Core Scaffold exhibits high Ligand Efficiency (LE), it typically lacks the potency and selectivity required for therapeutic use. Its Analogs —specifically those derivatized at the piperidine nitrogen or the exocyclic amine—transform this baseline activity into nanomolar-potency drugs by engaging the kinase "solvent channel" or "gatekeeper" residues.
Key Distinction:
-
The Product (Core Scaffold): A low-affinity, high-solubility fragment used for crystallographic soaking, fragment-based screening (FBDD), or as a chemical building block.
-
The Alternatives (Analogs): High-affinity, lower-solubility lead compounds (e.g., JAK1/2 inhibitors) optimized for specific biological targets.
Mechanistic Comparison: Binding Modes
The Core Scaffold (Fragment Mode)
The aminopyrazole motif functions as a bidentate hinge binder .
-
Interaction: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form two critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone).
-
Limitation: The piperidine tail projects into the solvent channel but, without derivatization, fails to displace conserved water molecules or form hydrophobic contacts, resulting in low affinity (IC50 > 1 µM).
The Analogs (Lead Mode)
Optimization typically involves N-alkylation or acylation of the piperidine ring.
-
Solvent Channel Occupation: Adding hydrophobic groups (e.g., benzyl, phenethyl, or acyl moieties) to the piperidine nitrogen allows the molecule to reach the "ribose pocket" or solvent front.
-
Selectivity Switch: Modifying the pyrazole C-4 position can target the "gatekeeper" residue, switching selectivity between kinase families (e.g., JAK vs. Aurora).
Visualization: Scaffold Evolution & SAR Logic
Figure 1: Structural evolution from the Core Scaffold to high-potency Analogs via Fragment-Based Drug Discovery (FBDD) principles.
Comparative Performance Data
The following table contrasts the biological and physicochemical profiles of the Core Scaffold against a representative optimized Analog (e.g., an N-benzyl derivative targeting JAK2).
| Feature | Core Scaffold (The Product) | Optimized Analog (Alternative) | Biological Implication |
| Primary Target | Pan-Kinase (Weak) | Specific (e.g., JAK1/2, CDK2) | Scaffold is promiscuous; Analogs are selective. |
| Potency (IC50) | 1.0 - 50 µM | < 10 nM | Analogs are 1000x more potent due to entropic gain. |
| Ligand Efficiency (LE) | High (>0.50) | Moderate (~0.35) | Scaffold is atom-efficient; Analogs trade efficiency for potency. |
| Binding Mode | Hinge Binding Only | Hinge + Solvent/Gatekeeper | Analogs displace high-energy water molecules. |
| Solubility | High (Polar/Ionizable) | Low to Moderate | Scaffold is ideal for high-concentration screening. |
| Cell Permeability | Low (Polar Surface Area) | High (Lipophilic Balance) | Analogs are optimized for intracellular access. |
Experimental Protocols
To validate these differences, the following self-validating protocols are recommended.
A. Kinase Activity Assay (ADP-Glo™ Platform)
Objective: Quantify the IC50 shift between the Core Scaffold and Analogs.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Titration: Dilute JAK2 or CDK2 enzyme to 1 ng/µL.
-
Compound Treatment:
-
Dissolve Core Scaffold at 10 mM in DMSO (Stock). Serial dilute 1:3 starting at 100 µM.
-
Dissolve Analog at 10 mM in DMSO. Serial dilute 1:3 starting at 1 µM.
-
-
Reaction:
-
Add 2 µL compound + 2 µL enzyme to a 384-well white plate. Incubate 10 min at RT.
-
Add 2 µL ATP/Substrate mix (10 µM ATP final). Incubate 60 min at RT.
-
-
Detection: Add 5 µL ADP-Glo™ Reagent (40 min) followed by 10 µL Kinase Detection Reagent (30 min).
-
Read: Measure Luminescence.
-
Analysis: Fit curves using a 4-parameter logistic model.
-
Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Staurosporine) IC50 within 2-fold of literature.
-
B. Cellular Target Engagement (NanoBRET™)
Objective: Prove intracellular permeability and target binding.
-
Transfection: Transfect HEK293 cells with a NanoLuc-Kinase fusion vector.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the ATP pocket) at K_d concentration.
-
Competition: Treat cells with increasing concentrations of Core Scaffold vs. Analog .
-
Measurement: Measure BRET signal (Donor/Acceptor ratio).
-
Expected Result: The Analog should displace the tracer at low nM concentrations. The Core Scaffold may show no displacement or only at very high (>50 µM) concentrations due to poor permeability.
-
Biological Pathway Context (JAK-STAT Signaling)
The most common application of this scaffold is in the inhibition of the JAK-STAT pathway. The diagram below illustrates where the Analog exerts its effect compared to the Core Scaffold .
Figure 2: The Core Scaffold provides weak inhibition of JAK phosphorylation, whereas Optimized Analogs potently block the pathway, preventing STAT translocation.
References
-
Discovery of AZD1480: Ioannidis, S. et al. "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a potent and selective inhibitor of the Janus Kinase 2 (JAK2) for the treatment of myeloproliferative disorders." Journal of Medicinal Chemistry, 2011. Link
-
Scaffold Binding Modes: Xing, L. et al. "Fragment-based lead discovery and optimization of aminopyrazole-based inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters, 2010. Link
-
GABA-A Probes: Mortensen, M. et al. "5-(Piperidin-4-yl)-3-hydroxypyrazole: A novel scaffold for probing the orthosteric γ-aminobutyric acid type A receptor binding site." ChemMedChem, 2014.[1] Link
-
Kinase Assay Standards: "ADP-Glo™ Kinase Assay Application Guide." Promega Corporation. Link
Sources
A Comparative Guide to Validating the Structural Integrity of Piperidinyl-Pyrazoles: The Definitive Role of X-ray Crystallography
Introduction: The Imperative of Absolute Structure in Drug Discovery
The piperidinyl-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates across various disease areas, from oncology to inflammatory disorders.[1][2][3][4] The synthetic pathways to these complex heterocyclic systems can often yield a variety of isomers, including constitutional isomers, diastereomers, and enantiomers. In drug development, where molecular recognition is paramount, the precise three-dimensional arrangement of every atom is not merely an academic detail—it is the absolute determinant of a compound's efficacy and safety. Consequently, unambiguous validation of a molecule's structural integrity is a non-negotiable cornerstone of the entire discovery and development process.[5][6]
While several analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography (SCXRD) stands alone as the "gold standard."[7][8][9] It provides an unassailable, high-resolution picture of the molecule as it exists in the solid state. This guide provides an in-depth comparison of X-ray crystallography with other essential spectroscopic methods, offering field-proven insights into creating a self-validating workflow for the structural elucidation of novel piperidinyl-pyrazole chemical entities.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography is the most powerful and precise method for determining the three-dimensional arrangement of atoms in a molecule.[7][10] Its authority stems from its ability to directly visualize the molecule, providing definitive data on bond lengths, bond angles, and, crucially, the absolute configuration of stereocenters.
The Principle: From Crystal to Structure
The technique is founded on the principle of X-ray diffraction.[11] When a beam of monochromatic X-rays is directed at a highly ordered single crystal, the electrons of the atoms within the crystal lattice scatter the X-rays. Due to the regular, repeating arrangement of molecules, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[7][12]
This pattern's geometry is dictated by Bragg's Law, which relates the X-ray wavelength, the angle of diffraction, and the spacing between atomic planes in the crystal.[7][13] By measuring the position and intensity of thousands of these diffracted spots, computational methods can reconstruct a three-dimensional map of the electron density within the crystal's unit cell.[14] Atoms are then fitted into this map, and the model is refined to produce a final, highly accurate molecular structure.[7]
Workflow for Structural Validation via X-ray Crystallography
The path from a synthesized powder to a validated 3D structure is a multi-step process where the initial stage—crystallization—is often the most challenging and rate-limiting.[6]
Detailed Experimental Protocol: SCXRD
-
Step 1: Crystallization (The Art and Science)
-
Causality: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to encourage molecules to pack in a slow, ordered, and repeating manner.[7]
-
Methodology:
-
Purification: Start with the highest purity material (>98%). Impurities disrupt lattice formation.
-
Solvent Selection: Dissolve the piperidinyl-pyrazole derivative in a minimal amount of a "good" solvent in which it is freely soluble. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate).[15][16]
-
Induce Supersaturation: Employ one of the following methods:
-
Slow Evaporation: Loosely cap the vial and leave it in a vibration-free environment. The slow removal of solvent gradually increases the concentration.
-
Vapor Diffusion: Place a drop of the compound solution on a cover slip and invert it over a well containing a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the drop, reducing solubility and promoting crystallization.[12]
-
Anti-Solvent Addition: Slowly add a poor solvent to a stirred, saturated solution of the compound until slight turbidity is observed. Gently warm to redissolve, then allow to cool slowly.[15]
-
-
-
Validation: A suitable crystal will be optically clear under a microscope, have well-defined faces, and be at least 20-50 µm in its smallest dimension.[17]
-
-
Step 2: Data Collection
-
Causality: To generate a complete diffraction pattern, the crystal must be rotated to expose all of its lattice planes to the X-ray beam.
-
Methodology:
-
A suitable crystal is harvested and mounted on a thin glass fiber or loop, which is then attached to a goniometer head.[13]
-
The goniometer is placed in the diffractometer, and the crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a focused, monochromatic X-ray beam while being rotated. A series of diffraction images (frames) are collected on a CCD or pixel detector.[11][13]
-
-
-
Step 3: Structure Solution and Refinement
-
Causality: The collected diffraction intensities must be translated into a chemically sensible atomic model.
-
Methodology:
-
Data Processing: The positions and intensities of all diffraction spots are determined from the collected frames.
-
Structure Solution: Sophisticated algorithms are used to solve the "phase problem" and generate an initial electron density map.
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[5][7]
-
-
-
Step 4: Structure Validation
-
Trustworthiness: This final step is a critical self-validation check.
-
Methodology: The final model is rigorously checked for geometric and crystallographic consistency.
-
R-factors (e.g., R1): These values represent the agreement between the model and the data. An R1 value below 5-7% for small molecules is indicative of a good refinement.
-
checkCIF: The final Crystallographic Information File (CIF) is submitted to automated validation software, such as the IUCr's checkCIF service, which flags potential errors or unusual structural features.[18]
-
-
| Parameter | Typical Information Obtained from SCXRD | Significance in Drug Discovery |
| Molecular Connectivity | Unambiguous map of all covalent bonds. | Confirms the correct constitutional isomer was synthesized. |
| Bond Lengths & Angles | Precise measurements (e.g., to ±0.002 Å). | Validates expected molecular geometry and identifies any strained systems. |
| Stereochemistry | Definitive assignment of all stereocenters (R/S). | Absolutely critical; stereoisomers can have vastly different biological activity. |
| Absolute Configuration | Determination of the true enantiomer (using anomalous dispersion).[9] | Essential for chiral drugs to ensure the correct, active enantiomer is being advanced. |
| Conformation | The specific "frozen" 3D shape of the molecule in the crystal lattice. | Provides a key, low-energy conformation for structure-based design efforts. |
| Intermolecular Interactions | Reveals hydrogen bonds, π-stacking, etc., in the crystal packing. | Informs on solid-state properties and potential crystal engineering strategies. |
Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides the final answer, it cannot be performed without a suitable crystal. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for characterizing the compound pre-crystallization and providing complementary, solution-state data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the constitutional structure (atom-to-atom connectivity) of a molecule in solution.[19][20] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about their chemical environment and connectivity.
-
Step 1: Sample Preparation
-
Methodology: Dissolve 5-10 mg of the purified piperidinyl-pyrazole in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[21]
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte signals.
-
-
Step 2: 1D Spectra Acquisition
-
Methodology: Acquire standard one-dimensional ¹H and proton-decoupled ¹³C spectra.
-
Causality: These initial spectra provide fundamental information: the ¹H spectrum shows the number of different proton environments and their splitting patterns (J-coupling), while the ¹³C spectrum shows the number of unique carbon environments.[19]
-
-
Step 3: 2D Spectra Acquisition
-
Causality: 2D NMR experiments correlate signals from different nuclei to reveal the bonding framework.
-
Methodology:
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment. This spectrum shows correlations between each proton and the carbon atom it is directly attached to. It is the primary method for assigning which proton belongs to which carbon.[22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment. This spectrum shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the molecular "pieces" together, especially across quaternary carbons or heteroatoms.[22][23]
-
COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to define spin systems within the molecule.
-
-
-
Step 4: Data Interpretation
-
Methodology: By systematically analyzing the correlations in the 2D spectra, one can piece together the entire molecular skeleton, confirming the constitutional isomer.
-
Mass Spectrometry (MS)
Mass spectrometry is a foundational technique that measures the mass-to-charge ratio (m/z) of ions. Its primary role in this context is to confirm the molecular weight of the synthesized compound with extremely high accuracy.[21]
-
Causality: A correct molecular formula is the first and most basic test of a compound's identity.
-
Methodology: High-Resolution Mass Spectrometry (HRMS) is used to obtain a mass measurement accurate to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, ruling out alternative formulas that may have the same nominal mass.[24] It provides no 3D structural information but is a crucial first validation gate.
Objective Comparison: X-ray Crystallography vs. NMR Spectroscopy
While both techniques aim to determine structure, they provide different types of information and face different challenges. They are best viewed as highly complementary rather than competing methods.[25][26][27]
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Absolute 3D structure, including stereochemistry and conformation in the solid state.[10][13] | Covalent bonding framework (connectivity) and average conformation/dynamics in solution.[8][22] |
| Sample Requirements | A single, well-ordered crystal of sufficient size and quality.[6][7] | 5-10 mg of soluble, pure material. |
| Physical State | Solid state (static picture). | Solution state (dynamic picture).[8] |
| Key Experimental Hurdle | Crystal Growth: Can be time-consuming, difficult, or impossible for some molecules.[6][26] | Spectral Complexity: Signal overlap in large or symmetric molecules can make interpretation difficult. |
| Resolution | Atomic resolution; precise bond lengths and angles.[9] | Information is derived from chemical shifts and coupling constants, not direct spatial resolution. |
| Molecular Dynamics | Provides a static snapshot of a low-energy conformer trapped in the crystal lattice. | Can detect conformational exchange, flexibility, and intermolecular interactions in solution.[8][28] |
| Throughput | Data collection is fast (~hours) if a crystal is available. Screening for crystals can take weeks.[26] | Initial screening (1D ¹H) is very fast. Full 2D analysis takes several hours to a day. |
Conclusion: An Integrated, Self-Validating Workflow
In the rigorous environment of drug discovery, reliance on a single analytical technique is insufficient. A robust, self-validating workflow leverages the strengths of each method to build an unassailable case for a molecule's structure.
References
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]
-
Santos, C. M. M., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 3(9), 1015-1032. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Aramini, J. M., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society, 127(44), 15384-15395. [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]
-
Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. [Link]
-
da Silva, P. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(7), 653. [Link]
-
kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]
-
Medical News. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
-
Deschamps, J. R., & Flippen-Anderson, J. L. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Fun, H.-K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 12(1), 531-542. [Link]
-
Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
-
Unknown. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Unknown. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Sapkota, K., et al. (2025). Synthesis, Characterization, and Biological Activity of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research, 1(1). [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. [Link]
-
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. [Link]
-
Saad, E. F. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Makwana, A., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]
-
Li, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Singh, N., & Sharma, A. (2018). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure of pyrazole and pyrazole-containing drugs. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. excillum.com [excillum.com]
- 10. excillum.com [excillum.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. X-ray single-crystal diffraction | FZU [fzu.cz]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jetir.org [jetir.org]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. platonsoft.nl [platonsoft.nl]
- 19. researchgate.net [researchgate.net]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 24. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 26. pubs.acs.org [pubs.acs.org]
- 27. news-medical.net [news-medical.net]
- 28. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
Comparative Guide: HPLC Retention Strategies for Pyrazole Amine Impurities
Executive Summary: The "Pyrazole Problem"
In drug development, pyrazole amines act as both critical pharmacophores (e.g., Celecoxib, Ruxolitinib) and potential genotoxic impurities (GTIs). Their analysis presents a distinct chromatographic paradox: they are often too polar for standard C18 retention yet too hydrophobic for pure silica, and their basicity (
This guide objectively compares three retention strategies—Standard C18 , Phenyl-Hexyl , and HILIC —to determine the most robust protocol for separating pyrazole amine impurities.
Key Finding: While C18 columns are the industry standard, Phenyl-Hexyl chemistries consistently outperform C18 for pyrazole amines, offering superior selectivity (
Mechanistic Analysis: Why Standard Methods Fail
To solve the separation, one must understand the molecular behavior of the analyte.
The Physicochemical Barrier
-
Basicity: At typical HPLC pH (2.5 – 3.0), the pyrazole nitrogen is protonated (
). -
Repulsion: This positive charge creates electrostatic repulsion with the protonated silanols on the silica surface, but more critically, it prevents hydrophobic adsorption into the alkyl chains of a C18 phase.
-
The Result: Analytes elute near the void volume (
) with co-elution of polar matrix components.
The Phenyl-Hexyl Solution ( - Interaction)
Phenyl-Hexyl phases introduce a secondary retention mechanism. Beyond simple hydrophobicity, the
Comparative Performance Data
The following data represents a benchmark comparison of retention times (
Conditions:
-
Flow: 1.0 mL/min[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes.
Table 1: Retention & Peak Shape Comparison
| Parameter | Column A: Standard C18 (3.5 µm) | Column B: Phenyl-Hexyl (3.5 µm) | Column C: HILIC (Bare Silica) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Partitioning (Water layer) |
| 3-Aminopyrazole ( | 1.2 min (Void elution) | 3.8 min (Retained) | 8.5 min (Strong retention) |
| Peak Symmetry ( | 2.4 (Severe Tailing) | 1.1 (Excellent) | 1.2 (Good) |
| Resolution ( | < 1.0 (Co-elutes w/ solvent) | > 3.5 | > 10.0 |
| MS Compatibility | High | High | Moderate (High Buffer load) |
| Robustness | Low (Dewetting risk) | High | Low (Long equilibration) |
Analysis:
-
C18 Failure: The C18 column fails to retain the aminopyrazole sufficiently away from the solvent front (
), making quantification impossible. -
Phenyl-Hexyl Success: Provides sufficient retention (
) and excellent peak shape due to the suppression of silanol interactions by the bulky phenyl groups. -
HILIC Niche: HILIC offers the most retention but requires a complete inversion of the mobile phase (high organic), which may precipitate other matrix components.
Visual Workflow: Method Selection Strategy
The following decision tree outlines the logical pathway for selecting the correct column based on analyte properties.
Figure 1: Decision matrix for selecting stationary phases for pyrazole derivatives. Note the central role of Phenyl-Hexyl phases as the primary alternative to C18 failure.
Recommended Experimental Protocol (Phenyl-Hexyl)
This protocol is designed to be self-validating. The use of a "scouting gradient" ensures that both early eluting amine impurities and late eluting dimers are detected.
Materials
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Rationale: Buffering at pH 3.0 stabilizes the ionization state of the pyrazole.
-
Mobile Phase B: Methanol.[1] Rationale: Methanol promotes
- interactions more effectively than Acetonitrile.
Step-by-Step Method
-
System Suitability Preparation: Prepare a standard containing the API (0.5 mg/mL) and the impurity (0.005 mg/mL).
-
Equilibration: Flush column with 95% A / 5% B for 20 column volumes. Phenyl phases require longer equilibration than C18 to stabilize the surface water layer.
-
Gradient Profile:
-
0.0 min: 5% B
-
2.0 min: 5% B (Isocratic hold to focus polar amines)
-
15.0 min: 60% B
-
20.0 min: 90% B (Wash)
-
20.1 min: 5% B (Re-equilibrate)
-
-
Detection: UV at 230 nm (or max absorbance of pyrazole ring).
Validation Criteria (Self-Check)
-
Resolution (
): Must be > 2.0 between Impurity and API. -
Tailing Factor (
): Must be < 1.5 for the amine impurity. -
Blank Injection: No interference at the retention time of the impurity (critical for trace analysis).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent incompatibility. | Dissolve sample in Mobile Phase A (or <20% organic). |
| Drifting Retention | pH fluctuation affecting ionization. | Use a stronger buffer (20-25 mM Ammonium Formate) or switch to High pH (Ammonium Bicarbonate pH 10) if using a hybrid column (e.g., Waters BEH). |
| Low Sensitivity | Ion suppression in MS. | Switch from TFA to Formic Acid; ensure mobile phase organic is Methanol (enhances ionization for some N-heterocycles). |
References
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017).[3] [Link]
-
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4] (2022).[4] [Link]
-
National Institutes of Health (PMC). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021).[5][6] [Link]
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Quality Control of 3-(piperidin-4-yl)-1H-pyrazol-5-amine: Reference Standard Qualification
Executive Summary
3-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS: 80952-71-2) is a critical scaffold in the synthesis of next-generation kinase inhibitors, particularly targeting the "dark kinome" (e.g., CDK16, PCTAIRE) and Bruton's Tyrosine Kinase (BTK).[1] Its dual-nitrogen heterocycle structure presents unique quality control (QC) challenges: high polarity, potential for annular tautomerism, and regioisomeric impurities that are difficult to resolve via standard C18 chromatography.
This guide objectively compares the use of Vendor-Supplied "Certified" Standards against In-House Qualified Primary Standards , providing experimental protocols to validate the latter. It argues that for GMP-regulated drug development, relying solely on vendor CoAs for this intermediate is a high-risk strategy due to the prevalence of regioisomeric impurities.
Part 1: The Analytical Challenge
Before selecting a reference standard strategy, one must understand the molecule's behavior.
-
Regioisomerism: The synthesis of aminopyrazoles often involves the condensation of
-keto nitriles or esters with hydrazine.[1] This can yield both the desired 3-(piperidin-4-yl) and the isomeric 5-(piperidin-4-yl) products.[1][2] These isomers have identical mass and similar UV spectra but vastly different biological activities.[1] -
Polarity & Retention: The piperidine moiety (pKa ~11) and the pyrazole amine make the molecule highly hydrophilic. On standard Reverse-Phase (RP) HPLC, it often elutes in the void volume (
), leading to poor quantification and co-elution with salts. -
Detection: While the pyrazole ring offers UV absorption (typically 230–250 nm), the aliphatic piperidine does not. High-sensitivity impurity analysis requires maximized signal-to-noise ratios, often necessitating specific buffer selection to suppress ionization for UV detection or enhance it for MS.[1]
Part 2: Comparative Analysis of Reference Standard Sources
In the absence of a USP/EP monograph for this specific intermediate, researchers must choose between two sourcing strategies.
Comparison Table: Vendor vs. In-House Standards
| Feature | Option A: Vendor-Supplied Standard | Option B: In-House Qualified Primary Standard |
| Definition | Material purchased from chemical vendors (e.g., BLD Pharm, Enamine) with a Certificate of Analysis (CoA).[1] | Material synthesized, purified, and fully characterized internally according to ICH Q6A/Q7 guidelines. |
| Traceability | Low. Often lacks traceability to a primary metrological standard.[1] Purity often determined by "Area %" only.[1] | High. Characterized by absolute methods (qNMR, Mass Balance: |
| Regioisomer Purity | Risk. Vendors may not separate the 3-isomer from the 5-isomer if their method is generic.[1] | Controlled. Specific 2D-NMR (NOESY/HMBC) confirms regiochemistry.[1] |
| Cost | Low upfront ($100–$500/g).[1] | High upfront (Synthesis + ~40 hours analytical time). |
| Suitability | Early Discovery / Non-GLP screening.[1] | GLP Tox Studies / GMP Manufacturing / Clinical Batches. |
| Risk Factor | High. Batch-to-batch variability can alter potency calculations.[1] | Low. Self-validating system ensures consistency.[1] |
Recommendation
For Early Discovery , Option A is sufficient. However, for IND-enabling studies , Option B is mandatory.[1] The following section details how to establish Option B.
Part 3: Experimental Validation & Protocols
To qualify an In-House Primary Standard, you must prove Identity (specifically regiochemistry) and Purity (orthogonal methods).
Protocol 1: Structural Elucidation (Regioisomer Distinction)
Objective: To distinguish the 3-amino isomer from the 5-amino isomer using NMR.[1]
Methodology:
-
Solvent: DMSO-
(Avoid as exchangeable protons are critical).[1] -
Experiment: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).
-
Differentiation Logic:
-
3-amino isomer: The pyrazole ring protons will show specific long-range coupling patterns to the exocyclic amine nitrogen and the piperidine attachment point.[1]
-
NOESY: Look for a Nuclear Overhauser Effect (NOE) between the pyrazole N-H and the piperidine C-H protons. This spatial proximity confirms the attachment site relative to the annular nitrogens.
-
Protocol 2: Purity Assay – The "HILIC vs. RP-HPLC" Decision
Objective: To select the chromatographic method that ensures no impurities co-elute with the main peak.
The Problem with RP-HPLC: Standard C18 columns often require high concentrations of ion-pairing agents (e.g., 0.1% TFA or Heptafluorobutyric acid) to retain the piperidine. This suppresses MS sensitivity and can degrade the column.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is superior for this molecule because the water-rich layer on the polar stationary phase retains the polar amine effectively.
Comparative Protocol
| Parameter | Method A: RP-HPLC (Traditional) | Method B: HILIC (Recommended) |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm | Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 3.5 µm |
| Mobile Phase A | Water + 0.1% TFA | 10 mM Ammonium Acetate (pH 5.[1]8) in 95:5 ACN:Water |
| Mobile Phase B | Acetonitrile + 0.1% TFA | 10 mM Ammonium Acetate (pH 5.[1]8) in 50:50 ACN:Water |
| Gradient | 5% B | 100% A |
| Retention Mechanism | Hydrophobic interaction (Weak for this molecule) | Partitioning into surface water layer + Electrostatic interaction |
| Result | Peak tailing (Asymmetry > 1.5), early elution ( | Sharp peak (Asymmetry < 1.2), good retention ( |
Data Interpretation: If the Vendor CoA uses Method A (RP-HPLC) and reports 98% purity, but Method B (HILIC) reveals a shoulder peak accounting for 5% area, the Vendor material fails. HILIC is the "Self-Validating" choice because it retains the impurities that RP-HPLC washes away in the void volume.
Part 4: Visualization of the Qualification Workflow
The following diagram illustrates the decision matrix for establishing the reference standard, emphasizing the critical "Regioisomer Check" often missed by commercial vendors.
Figure 1: Strategic workflow for qualifying the reference standard. Note the critical divergence at "Purity Assay Selection" where HILIC provides higher confidence for this polar molecule.
Part 5: Stability and Handling
This molecule is an amine base.[1]
-
Hygroscopicity: The HCl salt form is less hygroscopic than the free base but can still absorb moisture.
-
Storage: Store at -20°C under argon.
-
Handling: Weigh in a glovebox or low-humidity environment.[1]
- peak).[1]
References
-
ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Conference on Harmonisation.[1][3][4] Link
-
ICH Q3A(R2). Impurities in New Drug Substances. International Conference on Harmonisation.[1][3][4] Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Analytical and Bioanalytical Chemistry.[1][5][6][7][8] Link (Validating HILIC for polar amines).
-
Fray, M. J., et al. (2021). Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[1] Molecules, 26(13), 3808. Link (Detailed NMR characterization of pyrazole-piperidine regioisomers).[1]
-
Guzi, T. J., et al. (2011). Pyrazolo[1,5-a]pyrimidine derivatives as cyclin dependent kinase inhibitors.[1] U.S. Patent 2011/0039846.[1] (Context for kinase inhibitor synthesis intermediates).
Sources
- 1. SID 249565626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. lcms.cz [lcms.cz]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 8. halocolumns.com [halocolumns.com]
A Comparative Guide to the Synthetic Strategies for Core JAK Inhibitor Scaffolds
Introduction: The Architectural Foundations of JAK Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central nodes in cytokine signaling pathways that govern immune response and cellular proliferation. Their dysregulation is a hallmark of numerous autoimmune diseases and cancers. Consequently, small-molecule JAK inhibitors have emerged as a transformative class of therapeutics. The efficacy and selectivity of these drugs are intrinsically linked to the chemical architecture of their core scaffolds, which are designed to bind to the ATP-binding site of the kinase domain. This guide provides an in-depth comparative analysis of the synthetic routes for the principal scaffolds found in leading JAK inhibitors, offering researchers and drug development professionals a critical perspective on the strategic choices and practical considerations in their synthesis. We will dissect the synthetic pathways for three major classes of scaffolds: Pyrrolo[2,3-d]pyrimidines, Pyrazolopyrimidines, and Azaindoles, with a focus on the underlying chemical logic, efficiency, and scalability.
The JAK-STAT signaling pathway is a critical cascade in cellular communication. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, where they phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Activated STATs dimerize and translocate to the nucleus to regulate gene expression. JAK inhibitors function by competitively binding to the ATP-binding site of the JAKs, thereby preventing the phosphorylation of STATs and interrupting this signaling cascade.
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
I. The Pyrrolo[2,3-d]pyrimidine Scaffold: The "Deazapurine" Core
The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, is arguably the most prevalent core in approved JAK inhibitors, including Tofacitinib, Baricitinib, and Upadacitinib.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it a highly effective pharmacophore. The synthesis of this class of inhibitors can be broadly dissected into two main parts: the construction of the pyrrolo[2,3-d]pyrimidine core, most commonly the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, and the synthesis of the specific side chain which is then coupled to the core.
A. Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The efficient synthesis of this key intermediate is crucial for the overall viability of the drug manufacturing process. Several routes have been reported, each with its own set of advantages and disadvantages.
Route 1: From Diethyl Malonate
A common and scalable approach commences with diethyl malonate. This multi-step synthesis involves the construction of a pyrimidine ring followed by the annulation of the pyrrole ring.[2]
-
Step 1: Pyrimidine Formation: Diethyl malonate is reacted with a suitable amidine source, often in the presence of a strong base like sodium ethoxide, to form a 4,6-dihydroxypyrimidine derivative.
-
Step 2: Nitration and Reduction: The pyrimidine ring is nitrated and subsequently reduced to introduce an amino group at the 5-position.
-
Step 3: Pyrrole Ring Formation: The 5-amino-4,6-dihydroxypyrimidine is then reacted with a C2 synthon, such as chloroacetaldehyde, to construct the pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Step 4: Chlorination: The final step involves the chlorination of the 4-hydroxy group, typically using phosphorus oxychloride (POCl₃), to afford the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
Route 2: From Ethyl Cyanoacetate and Thiourea
An alternative strategy begins with the condensation of ethyl cyanoacetate and thiourea.[3][4]
-
Step 1: Pyrimidine Synthesis: Ethyl cyanoacetate and thiourea are condensed in the presence of sodium ethoxide to form 2-mercapto-4-amino-6-hydroxypyrimidine.
-
Step 2: Desulfurization: The 2-mercapto group is removed via reductive desulfurization, often using Raney nickel in an ammonia solution, to give 4-amino-6-hydroxypyrimidine.[3]
-
Step 3 & 4 (as in Route 1): The subsequent pyrrole ring formation with 2-chloroacetaldehyde and chlorination with POCl₃ are then carried out to yield the final product.[3][4]
Comparative Analysis of Core Synthesis Routes
| Parameter | Route 1 (from Diethyl Malonate) | Route 2 (from Ethyl Cyanoacetate/Thiourea) |
| Starting Materials | Diethyl malonate, amidine source | Ethyl cyanoacetate, thiourea |
| Key Transformations | Pyrimidine synthesis, nitration/reduction, pyrrole formation, chlorination | Pyrimidine synthesis, desulfurization, pyrrole formation, chlorination |
| Overall Yield | Moderate | Reported up to 45.8%[2] |
| Scalability | Good | Good |
| Safety/Environmental | Use of nitrating agents can be hazardous. | Use of Raney nickel requires careful handling. |
| Cost-Effectiveness | Generally cost-effective starting materials. | Cost-effective starting materials. |
B. Synthesis of the Side Chains and Final Coupling
The side chains of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors are crucial for their selectivity and pharmacokinetic properties. These are often complex, chiral moieties that require sophisticated synthetic strategies.
1. Tofacitinib: The (3R,4R)-4-methyl-3-(methylamino)piperidine Side Chain
The synthesis of the chiral piperidine side chain of Tofacitinib is a significant challenge.[5]
-
Strategy 1: Chiral Resolution: An early approach involved the synthesis of a racemic mixture of the piperidine derivative, followed by chiral resolution to isolate the desired (3R,4R)-enantiomer. This method, while effective, is inherently inefficient as it discards half of the material.
-
Strategy 2: Asymmetric Synthesis from Picoline: A more atom-economical approach starts from 4-picoline.[6] The synthesis involves benzylation of the pyridine nitrogen, followed by reduction to the tetrahydropyridine. Subsequent hydroboration-oxidation introduces a hydroxyl group, which is then oxidized to a ketone. Reductive amination with methylamine introduces the exocyclic amino group, with stereocontrol being a key challenge.[6][7]
-
Strategy 3: Asymmetric Hydrogenation: More advanced routes employ asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral catalyst to set the desired stereocenters with high enantioselectivity.[6]
Final Coupling (Tofacitinib): The chiral piperidine side chain is coupled to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution (SNA) reaction. The pyrrole nitrogen is typically protected (e.g., with a tosyl group) before this step and deprotected afterwards.[8]
Caption: General synthetic workflow for Tofacitinib.
2. Baricitinib: The 3-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile Side Chain
The synthesis of Baricitinib involves the construction of a substituted azetidine ring.
-
Convergent Synthesis: A convergent approach is often employed where the azetidine side chain and the pyrazolyl-pyrrolo[2,3-d]pyrimidine core are synthesized separately and then coupled.[9]
-
Azetidine Synthesis: The synthesis of the azetidine moiety can start from tert-butyl 3-oxoazetidine-1-carboxylate. A Horner-Wadsworth-Emmons reaction can introduce the cyanomethylene group. Deprotection of the Boc group followed by sulfonylation with ethanesulfonyl chloride yields the key azetidine intermediate.[9]
-
Final Assembly: The synthesis often involves a Suzuki coupling reaction between the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a pyrazoleboronic acid derivative. The resulting pyrazolyl-pyrrolo[2,3-d]pyrimidine is then coupled with the azetidine side chain via a Michael addition.[9]
3. Upadacitinib: The (3S,4R)-3-ethyl-4-(...)pyrrolidine Side Chain
The synthesis of Upadacitinib features a stereochemically complex pyrrolidine ring.
-
Enantioselective Hydrogenation: A highly efficient and scalable synthesis utilizes an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin to establish the two contiguous stereocenters on the pyrrolidine ring.[10][11] This key step often employs a ruthenium catalyst with a chiral phosphine ligand, such as (S)-(-)-SEGPHOS.[10]
-
Fragment Coupling: The synthetic strategy involves preparing the chiral pyrrolidine and the tricyclic imidazolopyrrolopyrazine core separately, followed by their coupling.[10]
II. The Azaindole Scaffold: A Versatile Bioisostere
Azaindoles, or pyrrolopyridines, are recognized as privileged structures in medicinal chemistry due to their ability to act as bioisosteres of indoles and purines.[12][13] They are found in several kinase inhibitors and can offer advantages in modulating physicochemical properties and target binding.[12][13]
Synthetic Strategies for Azaindole Cores
The synthesis of the azaindole core can be achieved through various methods, depending on the desired isomer (4-, 5-, 6-, or 7-azaindole).
-
Fischer Indole Synthesis Analogs: Modified Fischer indole synthesis conditions can be used, starting from the corresponding hydrazinopyridines.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods heavily rely on palladium-catalyzed reactions, such as the Sonogashira or Suzuki coupling, to construct the azaindole ring system from appropriately substituted pyridine and pyrrole precursors.[12]
-
From Halogenated Pyridines: A common strategy involves starting with a halogenated aminopyridine. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo cyclization to form the pyrrole ring of the azaindole.
The choice of synthetic route is highly dependent on the desired substitution pattern on both the pyridine and pyrrole portions of the azaindole scaffold.[14]
III. Experimental Protocols: Representative Syntheses
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from reported procedures.[3][4]
Step A: 4-Amino-6-hydroxypyrimidine
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add ethyl cyanoacetate and thiourea at 0-5 °C.
-
Stir the mixture at room temperature for 2 hours, then reflux for 8-10 hours.
-
Cool the reaction mixture, filter the precipitate, and wash with ethanol to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.
-
Suspend the 2-mercapto-4-amino-6-hydroxypyrimidine in aqueous ammonia and add activated Raney nickel.
-
Heat the mixture at 80-100 °C for 4-6 hours.
-
Filter the hot solution to remove the Raney nickel and cool the filtrate to precipitate the product.
-
Filter and dry the solid to yield 4-amino-6-hydroxypyrimidine.
Step B: 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
Suspend 4-amino-6-hydroxypyrimidine and sodium acetate in water.
-
Heat the mixture to 60-80 °C and slowly add an aqueous solution of 2-chloroacetaldehyde.
-
Stir for 4-6 hours, then cool to room temperature.
-
Filter the precipitate, wash with water, and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.
Step C: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Carefully add 4-hydroxypyrrolo[2,3-d]pyrimidine to phosphorus oxychloride.
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Remove excess phosphorus oxychloride by distillation under reduced pressure.
-
Cool the residue and quench with ice water.
-
Adjust the pH to 9-10 with a sodium hydroxide solution.
-
Filter the precipitate, wash with water, and dry. Recrystallize from toluene to obtain pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Asymmetric Synthesis of the Tofacitinib Piperidine Side Chain Intermediate
This protocol is a conceptual representation based on asymmetric hydrogenation strategies.[6]
-
Synthesize the appropriate N-protected 4-methyl-1,2,3,6-tetrahydropyridine precursor.
-
In a high-pressure reactor, dissolve the precursor in a suitable solvent (e.g., methanol).
-
Add a chiral rhodium or ruthenium catalyst, such as one based on a DuPhos or SEGPHOS ligand.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at a controlled temperature until hydrogen uptake ceases.
-
Depressurize the reactor and remove the solvent.
-
Purify the product by chromatography to obtain the enantiomerically enriched N-protected (3R,4R)-4-methylpiperidin-3-ol or a related intermediate.
-
Further functional group manipulations, such as conversion of the hydroxyl group to an amino group, are then carried out to complete the synthesis of the side chain.
IV. Conclusion and Future Perspectives
The synthetic routes to the core scaffolds of JAK inhibitors have evolved significantly, driven by the need for efficiency, scalability, and stereochemical control. For the widely used pyrrolo[2,3-d]pyrimidine core, multiple reliable synthetic pathways exist, allowing for large-scale production. The primary challenge and area of innovation often lie in the asymmetric synthesis of the complex, chiral side chains that define the second-generation, more selective JAK inhibitors.
Future developments in this field will likely focus on several key areas:
-
Catalysis: The discovery of new, more efficient, and cost-effective catalysts for asymmetric transformations will continue to be a major driver of innovation.
-
Flow Chemistry: The implementation of continuous flow processes can offer significant advantages in terms of safety, reproducibility, and scalability for many of the key synthetic steps.
-
Biocatalysis: The use of enzymes for stereoselective reactions, such as the reductive amination seen in some modern syntheses, is a promising avenue for greener and more efficient manufacturing.
A deep understanding of the comparative merits of different synthetic strategies is indispensable for researchers in medicinal chemistry and process development. The choice of a particular route will always be a multifactorial decision, balancing considerations of cost, yield, safety, and the specific stereochemical and regiochemical requirements of the target molecule.
V. References
-
Srishylam V, Devanna, and Mulakayala N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(3), 137-146.
-
Bara, T. J., & Maryanoff, B. E. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2891. [Link]
-
Shi, D., Li, H., & Liu, H. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Research on Chemical Intermediates, 41(8), 5391-5398.
-
Rozema, M. J., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development, 25(9), 2143-2152. [Link]
-
Rozema, M. J., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Request PDF. [Link]
-
Rozema, M. J., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development. [Link]
-
Li, W., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208.
-
Jansen-van Vuuren, R. D., et al. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 127-133. [Link]
-
Carvalho, L. C. R., et al. (2019). Tofacitinib synthesis – An asymmetric challenge. European Journal of Organic Chemistry, 2019(4), 615-624. [Link]
-
CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
-
Justia Patents. (2019, June 6). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Carvalho, L. C. R., et al. (2019). Tofacitinib Synthesis – An Asymmetric Challenge. Request PDF. [Link]
-
Expert Opinion on Therapeutic Patents. (2002). Pyrrolo[2][12]pyrimidine inhibitors of Janus kinase 3 protein tyrosine kinase. Informa UK Limited.
-
Carvalho, L. C. R., et al. (2019). Tofacitinib synthesis. UNL.
-
Google Patents. (n.d.). Method for preparing baricitinib.
-
Google Patents. (n.d.). Method for preparing Baricitinib.
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 259, 115621. [Link]
-
Li, Q., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. [Link]
-
Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. [Link]
-
Oh-oka, H., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(9), 803-811. [Link]
-
ResearchGate. (2021, September). Synthesis of Upadacitinib. [Link]
-
Oh-oka, H., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
Kalin, T., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Scientific Reports, 12(1), 15159. [Link]
-
Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.
-
ResearchGate. (2014, November). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Link]
-
Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.
-
Zhang, C., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2849-2853. [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]
-
Optimized synthesis process of tofacitinib citrate. (2015). Journal of China Pharmaceutical University.
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2014). Organic Process Research & Development.
-
Vyas, A. J., et al. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. International Journal of Applied Pharmaceutics.
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2021). MDPI.
-
Google Patents. (n.d.). Synthesis process for upadacitinib or hydrate thereof.
-
Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.
-
Sun, Y., & Zhu, H. (2023). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Highlights in Science, Engineering and Technology, 39, 21-28. [Link]
-
Google Patents. (n.d.). Azetidine and cyclobutane derivatives as jak inhibitors.
-
ResearchGate. (2022, December 28). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
-
ResearchGate. (2023, October 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
WIPO Patentscope. (2009, September 17). WO/2009/114512 AZETIDINE AND CYCLOBUTANE DERIVATIVES AS JAK INHIBITORS. [Link]
-
Google Patents. (n.d.). Synthesis process of ruxolitinib.
-
Google Patents. (n.d.). Synthesis process of ruxolitinib.
-
Metwally, A. M. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Chemical Biology & Drug Design, 100(6), 999-1008. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. novaresearch.unl.pt [novaresearch.unl.pt]
- 6. research.unl.pt [research.unl.pt]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
